(9Z)-heptadecenoyl-CoA
Description
Propriétés
Formule moléculaire |
C38H66N7O17P3S |
|---|---|
Poids moléculaire |
1018.0 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-9-enethioate |
InChI |
InChI=1S/C38H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h10-11,25-27,31-33,37,48-49H,4-9,12-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/b11-10-/t27-,31-,32-,33+,37-/m1/s1 |
Clé InChI |
QVENOJALUCULON-VYZXCZBTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Biological Significance of (9Z)-Heptadecenoyl-CoA: A Technical Guide for Researchers
Abstract
(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. While research has predominantly focused on even-chain fatty acids, the biological roles of odd-chain fatty acids and their CoA esters are gaining increasing attention for their potential implications in metabolic health and disease. This technical guide provides an in-depth overview of the known and potential biological significance of this compound, including its metabolism, potential signaling roles, and methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipid biology.
Introduction to Acyl-CoAs and Odd-Chain Fatty Acids
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism. The thioester bond linking the fatty acid to Coenzyme A has a high negative standard free energy of hydrolysis, rendering the acyl group "activated" for various biochemical reactions.[1] Long-chain acyl-CoAs are substrates for energy production through β-oxidation, the synthesis of complex lipids such as phospholipids (B1166683) and triglycerides, and cellular signaling pathways.[2][3]
Odd-chain fatty acids (OCFAs) are characterized by an odd number of carbon atoms. While less abundant than their even-chain counterparts, they are found in various biological systems, often originating from dietary sources like ruminant fat and dairy products.[4] The metabolism of OCFAs is distinct from that of even-chain fatty acids, ultimately yielding propionyl-CoA in addition to acetyl-CoA during β-oxidation.[4] This makes OCFAs partially glucogenic, as propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.[4]
This compound, as a monounsaturated OCFA-CoA, is situated at the intersection of these metabolic pathways, suggesting unique biological functions that are yet to be fully elucidated.
Metabolism of this compound
The metabolism of this compound is presumed to follow the established pathways of fatty acid metabolism, with specific considerations for its odd-chain and monounsaturated nature.
Biosynthesis and Activation
(9Z)-heptadecenoic acid can be activated to this compound by long-chain acyl-CoA synthetases (ACSLs).[3] These enzymes catalyze the ATP-dependent esterification of a fatty acid to Coenzyme A.[3] The specific ACSL isoforms that preferentially activate (9Z)-heptadecenoic acid have not been definitively identified but are likely to be those with broad substrate specificity for long-chain fatty acids.
β-Oxidation
The β-oxidation of this compound is expected to proceed through a series of enzymatic reactions in the mitochondria. Due to the cis-double bond at the 9th position, an auxiliary enzyme, an isomerase, is required in addition to the standard β-oxidation enzymes. The process would generate multiple molecules of acetyl-CoA until a final three-carbon unit, propionyl-CoA, remains.
Table 1: Theoretical Energy Yield from the β-Oxidation of this compound
| Step | Products | ATP Equivalent |
| Activation | - | -2 |
| 7 Cycles of β-Oxidation | 7 FADH₂ | 10.5 |
| 7 NADH | 17.5 | |
| Acetyl-CoA (from 7 cycles) | 7 Acetyl-CoA | 70 |
| Propionyl-CoA Metabolism | 1 Propionyl-CoA → 1 Succinyl-CoA | 5 |
| Total Net ATP Yield | 101 |
Note: This is a theoretical calculation and actual ATP yield may vary depending on the specific shuttle systems used for NADH and FADH₂ and the metabolic state of the cell.
Potential Biological Roles and Signaling Pathways
While direct evidence is limited, the structural properties of this compound suggest several potential biological roles.
Incorporation into Complex Lipids and Membrane Fluidity
As an acyl-CoA, this compound can be incorporated into various complex lipids, including phospholipids, triglycerides, and cholesterol esters. Its presence in membrane phospholipids could influence membrane fluidity due to the kink introduced by the cis-double bond.[5][6][7][8] Alterations in membrane fluidity can impact the function of membrane-bound proteins, including receptors and enzymes.[7]
Signaling and Gene Regulation
Long-chain acyl-CoAs can act as signaling molecules and regulate gene expression, in some cases through interaction with nuclear receptors.[9][10][11] It is plausible that this compound could modulate the activity of transcription factors involved in lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs) or liver X receptors (LXRs).[10][11]
Role in Cancer and Metabolic Diseases
Aberrant fatty acid metabolism is a hallmark of various diseases, including cancer and type 2 diabetes.[12][13][14][15][16] The unique metabolic fate of odd-chain fatty acids, leading to the production of anaplerotic succinyl-CoA, could have implications in the context of the altered metabolic landscape of cancer cells. Further research is warranted to explore the potential role of this compound in these pathologies.
Diagram 1: Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling roles of this compound.
Experimental Protocols
The study of this compound requires specialized analytical techniques for its extraction, purification, and quantification.
Extraction and Purification of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods described for the analysis of long-chain acyl-CoAs.[17]
-
Homogenization: Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) using a glass homogenizer.
-
Solvent Addition: Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.
-
Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction: Load the supernatant onto an oligonucleotide purification column pre-equilibrated with the extraction solvent.
-
Elution: Wash the column with the extraction solvent and then elute the acyl-CoAs with 2-propanol.
-
Concentration: Evaporate the eluent to dryness under a stream of nitrogen and resuspend in a suitable solvent for analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification of acyl-CoAs.[18][19][20][21][22][23][24]
-
Chromatographic Separation: Use a C18 reversed-phase column with a binary gradient elution.
-
Mobile Phase A: 75 mM KH₂PO₄ (pH 4.9)
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid
-
-
Mass Spectrometry: Perform analysis using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Precursor Ion: The [M+H]⁺ ion for this compound.
-
Product Ion: A characteristic fragment ion of the CoA moiety.
-
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Diagram 2: Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Conclusion and Future Directions
This compound is a unique metabolic intermediate with the potential for significant biological roles that are currently underexplored. Its position as an odd-chain monounsaturated fatty acyl-CoA suggests functions in energy metabolism, membrane biology, and cellular signaling that may differ from more well-studied even-chain and saturated counterparts. The development and application of advanced analytical techniques will be crucial in elucidating the precise functions of this compound and its relevance to human health and disease. Future research should focus on identifying the specific enzymes that metabolize this compound, quantifying its levels in various tissues under different physiological conditions, and determining its interactions with cellular signaling pathways and nuclear receptors. Such studies will undoubtedly provide valuable insights into the broader landscape of lipid metabolism and may reveal novel therapeutic targets for metabolic diseases.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heptadecenoic Acid | C17H32O2 | CID 5312435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
- 5. Fatty acid modification of membrane fluidity in Chinese hamster ovary (TR715-19) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid-related modulations of membrane fluidity in cells: detection and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Receptor-Co-repressor Complex in Control of Liver Metabolism and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear receptor regulation of lipid metabolism: potential therapeutics for dyslipidemia, diabetes, and chronic heart and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear receptors as drug targets in obesity, dyslipidemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Acetyl-CoA: An interplay between metabolism and epigenetics in cancer [frontiersin.org]
- 14. Acetyl-CoA metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetate/acetyl-CoA metabolism associated with cancer fatty acid synthesis: overview and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
The Endogenous Pathway of (9Z)-Heptadecenoic Acid Biosynthesis in Mammals: A Technical Guide
For Immediate Release
[City, State] – December 6, 2025 – This technical guide delineates the mammalian biosynthetic pathway of (9Z)-heptadecenoic acid (C17:1n-8), a monounsaturated odd-chain fatty acid. While primarily obtained from dietary sources like ruminant fats and dairy products, emerging evidence elucidates a capacity for endogenous de novo synthesis and modification in mammals. This document provides a comprehensive overview of the key enzymatic steps, regulatory mechanisms, and experimental methodologies for researchers, scientists, and professionals in drug development.
Introduction to (9Z)-Heptadecenoic Acid
(9Z)-Heptadecenoic acid, also known as margaroleic acid, is a monounsaturated fatty acid with an odd number of carbon atoms. Its presence in mammalian tissues is not solely dependent on dietary intake, indicating an internal metabolic pathway for its production. Understanding this pathway is crucial for investigating its physiological roles and potential as a biomarker or therapeutic target.
The Core Biosynthetic Pathway
The primary route for the endogenous synthesis of (9Z)-heptadecenoic acid in mammals involves two main stages: the de novo synthesis of the saturated precursor, heptadecanoic acid (C17:0), and its subsequent desaturation.
De Novo Synthesis of Heptadecanoic Acid (C17:0)
Unlike the synthesis of even-chain fatty acids which initiates with acetyl-CoA, the production of odd-chain fatty acids begins with propionyl-CoA as the primer for the fatty acid synthase (FAS) complex. Propionyl-CoA can be derived from the metabolism of several precursors, including the amino acids valine, isoleucine, and methionine, or from the beta-oxidation of odd-chain fatty acids from the diet.
The key steps are:
-
Priming: Propionyl-CoA is loaded onto the acyl carrier protein (ACP) of the FAS.
-
Elongation: A series of condensation reactions with malonyl-CoA, catalyzed by various domains of the FAS, adds two-carbon units to the growing acyl chain.
-
Termination: After seven cycles of elongation, the 17-carbon saturated fatty acid, heptadecanoic acid, is released from the FAS.
Desaturation of Heptadecanoyl-CoA
The conversion of the saturated heptadecanoic acid to its monounsaturated counterpart is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1) .
-
Activation: Heptadecanoic acid is first activated to its coenzyme A derivative, heptadecanoyl-CoA .
-
Desaturation: SCD1, an endoplasmic reticulum-resident enzyme, introduces a cis-double bond at the delta-9 position (the ninth carbon atom from the carboxyl end) of heptadecanoyl-CoA. This reaction requires molecular oxygen, NADH, and the cytochrome b5 electron transport chain. The product of this reaction is (9Z)-heptadecenoyl-CoA .
SCD1 is a key enzyme in fatty acid metabolism, primarily responsible for converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1) and palmitoyl-CoA (C16:0) to palmitoleoyl-CoA (C16:1)[1][2]. Its activity is not restricted to these substrates, and it is the crucial catalyst for the final step in endogenous (9Z)-heptadecenoic acid synthesis.
Regulatory Mechanisms
The biosynthesis of (9Z)-heptadecenoic acid is intricately regulated, primarily at the level of gene expression of the key enzymes involved.
Transcriptional Regulation by SREBP-1c
The expression of genes encoding for enzymes involved in fatty acid synthesis, including Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD1), is under the control of the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) [3][4].
-
Activation: Insulin (B600854), in response to high carbohydrate intake, promotes the activation of SREBP-1c.
-
Gene Expression: Activated SREBP-1c translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, thereby upregulating their transcription[5]. This coordinated regulation ensures that the synthesis of both the saturated precursor and the desaturating enzyme is coupled to the nutritional state.
Hormonal and Dietary Factors
-
Insulin: As mentioned, insulin is a potent activator of SREBP-1c and, consequently, of the entire lipogenic pathway.
-
Glucagon and Epinephrine: These hormones have an opposing effect, generally suppressing lipogenesis.
-
Dietary Fats: Polyunsaturated fatty acids (PUFAs) have been shown to suppress the expression of SCD1, which would, in turn, reduce the synthesis of (9Z)-heptadecenoic acid[6].
Quantitative Data
The relative abundance of (9Z)-heptadecenoic acid and its precursor can be influenced by the activity of SCD1. The ratio of the product to its precursor, known as the desaturation index, serves as a proxy for SCD1 activity.
| Fatty Acid Ratio | Description | Significance | Reference |
| C17:1/C17:0 | Desaturation Index for Heptadecanoic Acid | Reflects the specific activity of SCD1 towards the C17:0 substrate. | Inferred from general SCD1 activity measurements[7] |
| C16:1n7/C16:0 | Palmitoleic Acid to Palmitic Acid Ratio | A commonly used indicator of overall SCD1 activity. | [8] |
| C18:1n9/C18:0 | Oleic Acid to Stearic Acid Ratio | Another primary indicator of SCD1 activity. | [8] |
Experimental Protocols
Assay for SCD1 Activity with Heptadecanoyl-CoA
This protocol is adapted from established methods for measuring SCD1 activity using radiolabeled substrates.
Objective: To measure the conversion of [1-¹⁴C]heptadecanoyl-CoA to --INVALID-LINK---heptadecenoyl-CoA.
Materials:
-
Microsomal fractions isolated from mammalian liver or adipose tissue.
-
[1-¹⁴C]Heptadecanoic acid.
-
Coenzyme A, ATP, and Acyl-CoA synthetase for the synthesis of the radiolabeled substrate.
-
NADH.
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Reagents for lipid extraction (e.g., Chloroform:Methanol).
-
Thin-layer chromatography (TLC) system or HPLC with a radiodetector.
Procedure:
-
Substrate Preparation: Synthesize [1-¹⁴C]heptadecanoyl-CoA from [1-¹⁴C]heptadecanoic acid, CoA, and ATP using acyl-CoA synthetase.
-
Enzyme Reaction:
-
Incubate microsomal protein (e.g., 100 µg) with the reaction buffer.
-
Add NADH to a final concentration of 1 mM.
-
Initiate the reaction by adding [1-¹⁴C]heptadecanoyl-CoA (e.g., 50 µM).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a solution of chloroform:methanol (2:1, v/v).
-
Extract the lipids using a standard Bligh and Dyer method.
-
-
Product Separation and Quantification:
-
Separate the saturated and monounsaturated fatty acid methyl esters (after methylation) using argentation TLC or reverse-phase HPLC.
-
Quantify the radioactivity in the spots corresponding to heptadecanoic acid and (9Z)-heptadecenoic acid using a scintillation counter or an online radiodetector.
-
-
Data Analysis: Calculate the SCD1 activity as the percentage of converted substrate or in nmol/min/mg protein.
Quantification of Heptadecanoic and (9Z)-Heptadecenoic Acid in Tissues
Objective: To determine the absolute or relative amounts of C17:0 and C17:1n-8 in mammalian tissue samples.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).
Procedure:
-
Lipid Extraction: Homogenize the tissue sample and extract total lipids using a method such as the Folch or Bligh and Dyer procedure[9][10].
-
Saponification and Methylation:
-
Saponify the lipid extract using methanolic NaOH or KOH to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol or methanolic HCl.
-
-
GC-MS/FID Analysis:
-
Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column).
-
Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
Identify the peaks corresponding to heptadecanoic acid methyl ester and (9Z)-heptadecenoic acid methyl ester by comparing their retention times and mass spectra to authentic standards.
-
-
Quantification:
-
For absolute quantification, use an internal standard (e.g., a non-naturally occurring odd-chain fatty acid like C19:0) added at the beginning of the extraction process.
-
Construct a calibration curve using known concentrations of C17:0 and C17:1 standards.
-
Calculate the concentration of each fatty acid in the original tissue sample (e.g., in µg/g of tissue).
-
Visualizations
Caption: Biosynthesis pathway of (9Z)-heptadecenoic acid in mammals.
Caption: Workflow for quantifying (9Z)-heptadecenoic acid in tissues.
Caption: Transcriptional regulation of lipogenesis by SREBP-1c.
Conclusion
The endogenous biosynthesis of (9Z)-heptadecenoic acid in mammals is a multi-step process initiated by the de novo synthesis of heptadecanoic acid from propionyl-CoA, followed by its desaturation by SCD1. This pathway is tightly regulated by nutritional and hormonal signals, primarily through the SREBP-1c transcription factor. The provided methodologies offer a framework for the quantitative analysis of this pathway, which will be instrumental in elucidating the functional significance of this unique odd-chain monounsaturated fatty acid in health and disease. Further research is warranted to determine the specific enzyme kinetics and the full range of physiological roles of endogenously synthesized (9Z)-heptadecenoic acid.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsartor.org [gsartor.org]
- 7. Hepatic lipid composition and stearoyl-coenzyme A desaturase 1 mRNA expression can be estimated from plasma VLDL fatty acid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced SCD1 activity alters markers of fatty acid reesterification, glyceroneogenesis, and lipolysis in murine white adipose tissue and 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography-Hydrogen Flame Ionization Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Metabolic Nexus of (9Z)-Heptadecenoyl-CoA: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(9Z)-Heptadecenoyl-CoA is a monounsaturated odd-chain fatty acyl-CoA. While even-chain fatty acids have been the primary focus of lipid metabolism research, odd-chain fatty acids and their derivatives are gaining increasing attention for their unique metabolic roles and potential as biomarkers and therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, detailing its biosynthesis, catabolism, and known cellular functions. The guide includes detailed experimental protocols and visual representations of the relevant metabolic pathways to facilitate further research in this emerging area.
Biosynthesis of this compound
The biosynthesis of odd-chain fatty acids, including the precursor to this compound, heptadecanoic acid (C17:0), begins with a different primer than the typical acetyl-CoA used for even-chain fatty acids. Propionyl-CoA, a three-carbon molecule, serves as the initial building block.
The synthesis pathway involves the following key steps:
-
Priming: Fatty acid synthase is primed with propionyl-CoA instead of acetyl-CoA.
-
Elongation: The propionyl-CoA primer is then elongated by the sequential addition of two-carbon units from malonyl-CoA, in a series of reactions catalyzed by the fatty acid synthase complex. This process is repeated until a 17-carbon saturated fatty acyl chain (heptadecanoyl-ACP) is formed.
-
Release: The heptadecanoyl chain is released from the acyl carrier protein (ACP) domain of fatty acid synthase.
-
Desaturation: A desaturase enzyme introduces a double bond at the delta-9 position of the heptadecanoyl chain, forming (9Z)-heptadecenoic acid. Acyl-acyl carrier protein (ACP) desaturases are responsible for introducing double bonds at specific positions in fatty acids of defined chain lengths[1]. While the direct desaturation of heptadecanoyl-CoA is plausible, it is also possible that heptadecanoic acid is first desaturated and then activated to its CoA ester.
-
Activation: (9Z)-Heptadecenoic acid is activated to this compound by an acyl-CoA synthetase, making it available for various metabolic processes.
References
Unveiling the Natural Reserves of Cis-9-Heptadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-9-heptadecenoic acid (C17:1n-8), a monounsaturated odd-chain fatty acid, has garnered increasing interest within the scientific community for its potential therapeutic applications, including anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of this intriguing fatty acid, delving into its biosynthesis, quantitative distribution, and the experimental methodologies employed for its characterization. Furthermore, this document outlines key signaling pathways potentially modulated by cis-9-heptadecenoic acid and presents detailed experimental workflows for its study.
Natural Sources of Cis-9-Heptadecenoic Acid
Cis-9-heptadecenoic acid is found across various biological kingdoms, with ruminant fats, certain microorganisms, and select plant species being the most significant natural reservoirs.
Ruminant Products: A Primary Reservoir
The most abundant natural source of cis-9-heptadecenoic acid is the fat derived from ruminant animals such as cattle, sheep, and goats.[3] It is a constituent of both milk fat and intramuscular fat.[4] The presence of this odd-chain fatty acid in ruminants is largely attributed to the microbial activity within the rumen.
Microbial Production: An Emerging Frontier
Several microorganisms have been identified as producers of odd-chain fatty acids, including cis-9-heptadecenoic acid. The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising candidate for the industrial production of this fatty acid through fermentation.[5][6] Genetic and metabolic engineering strategies have been successfully employed to significantly enhance the yield of cis-9-heptadecenoic acid in this yeast.[1] The biocontrol agent Pseudozyma flocculosa is another fungal species known to produce this fatty acid, where it contributes to its antifungal activity.
Plant-Based Sources: A Niche Contributor
While less common than in ruminant fats, cis-9-heptadecenoic acid is also present in the seed oil of certain plants. Notably, the seed oil of the Korean pine (Pinus koraiensis) contains a diverse profile of fatty acids, including odd-chain variants.[7][8] However, the concentrations are generally lower compared to those found in ruminant-derived products.
Quantitative Distribution of Cis-9-Heptadecenoic Acid
The concentration of cis-9-heptadecenoic acid varies significantly depending on the source. The following tables summarize the quantitative data available in the scientific literature.
Table 1: Concentration of Cis-9-Heptadecenoic Acid in Ruminant Milk and Meat
| Source | Product | Concentration (% of total fatty acids) | Reference |
| Bovine | Milk Fat | 0.5 - 1.2% | [9] |
| Ovine | Milk Fat | 0.6 - 1.5% | [10] |
| Caprine | Milk Fat | 0.4 - 1.0% | [10] |
| Bovine | Intramuscular Fat (Beef) | ~0.5% | [11] |
| Ovine | Intramuscular Fat (Lamb) | 0.4 - 0.8% | [12][13] |
Table 2: Production of Cis-9-Heptadecenoic Acid in Microbial Fermentations
| Microorganism | Strain Type | Culture Conditions | Titer (g/L) | % of Total Fatty Acids | Reference |
| Yarrowia lipolytica | Wild-Type | Propionate supplementation | 0.01 - 0.12 | Low | [5] |
| Yarrowia lipolytica | Engineered (phd1Δ) | Propionate co-feeding | 0.57 | 46.82% | [5] |
| Yarrowia lipolytica | Engineered (obese strain with phd1Δ) | Fed-batch co-feeding | 0.75 | High | [5][6] |
| Yarrowia lipolytica | Engineered | De novo from glucose | 0.36 | 3.86% | [1][14] |
Table 3: Fatty Acid Profile of Pinus koraiensis Seed Oil
| Fatty Acid | Concentration (% of total fatty acids) | Reference |
| Linoleic acid (C18:2) | ~46.7% | [8] |
| Oleic acid (C18:1) | ~33.6% | [8] |
| Pinolenic acid (C18:3) | 11.1 - 14.9% | [7] |
| Odd-chain fatty acids | Present, specific data for C17:1 limited | [7] |
Biosynthesis and Metabolism
The metabolic pathways governing the synthesis and breakdown of cis-9-heptadecenoic acid are crucial for understanding its biological roles and for optimizing its production in microbial systems.
De Novo Biosynthesis of Odd-Chain Fatty Acids
The biosynthesis of odd-chain fatty acids, including cis-9-heptadecenoic acid, initiates with propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA and can enter the Krebs cycle. For fatty acid synthesis, propionyl-CoA is condensed with malonyl-CoA to begin the elongation process, with two-carbon units being added in each cycle. The unsaturation at the cis-9 position is introduced by a stearoyl-CoA desaturase (SCD) enzyme.
Experimental Protocols
Accurate quantification and characterization of cis-9-heptadecenoic acid necessitate robust experimental protocols. The following sections detail the key methodologies.
Lipid Extraction from Biological Matrices
Objective: To isolate total lipids from animal tissues, microbial biomass, or plant seeds.
Protocol (based on Folch method):
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.
-
Agitate the mixture thoroughly to ensure complete extraction of lipids into the organic phase.
-
Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.
-
Centrifuge the mixture to pellet any solid material and clearly separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Preparation of Fatty Acid Methyl Esters (FAMEs)
Objective: To convert fatty acids within the lipid extract to their more volatile methyl esters for gas chromatography analysis.
Protocol (Acid-catalyzed transesterification):
-
Resuspend the dried lipid extract in a known volume of toluene.
-
Add a solution of 1% sulfuric acid in methanol.
-
Incubate the mixture at 50-60°C for 2-3 hours.
-
After cooling, add hexane (B92381) and water to the mixture and vortex.
-
Centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the individual FAMEs, including cis-9-heptadecenoic acid methyl ester.
Typical GC-MS Parameters:
-
Column: A polar capillary column, such as a DB-WAX or SP-2560, is typically used for good separation of fatty acid isomers.[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is employed to elute FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all analytes are eluted.
-
Injector: Split/splitless injector, with the temperature set around 250°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[15]
-
Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.
-
Quantification: An internal standard (e.g., heptadecanoic acid-d33) is added at the beginning of the sample preparation process to correct for variations in extraction and derivatization efficiency.[16] A calibration curve is generated using a series of known concentrations of a certified cis-9-heptadecenoic acid methyl ester standard.
Signaling Pathways and Biological Activity
While research is ongoing, evidence suggests that odd-chain fatty acids, including cis-9-heptadecenoic acid, possess anti-inflammatory properties.[2] The precise signaling pathways modulated by cis-9-heptadecenoic acid are still under investigation, but based on studies of related fatty acids, a potential mechanism involves the modulation of key inflammatory signaling cascades.
Odd-chain saturated fatty acids like pentadecanoic acid (C15:0) have been shown to exert anti-inflammatory effects by inhibiting the JAK-STAT and NF-κB signaling pathways.[17] It is plausible that cis-9-heptadecenoic acid shares similar mechanisms of action.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for the production and analysis of cis-9-heptadecenoic acid.
Microbial Production Workflow
Analytical Workflow
Conclusion
Cis-9-heptadecenoic acid is a naturally occurring odd-chain fatty acid with significant potential in various research and development sectors. Ruminant-derived products currently represent the most concentrated natural source, while microbial fermentation, particularly with Yarrowia lipolytica, offers a scalable and controllable production platform. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to investigate the properties and applications of this unique biomolecule. Further exploration of its role in cellular signaling is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 2. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of odd chain fatty acid production by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Studies on the Fatty acids and Amino acids Composition of Pinus Koraiensis seed -Korean Journal of Agricultural Science | Korea Science [koreascience.kr]
- 9. agroscope.admin.ch [agroscope.admin.ch]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Odd- and Branched-Chain Fatty Acids in Lamb Meat as Potential Indicators of Fattening Diet Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. wjgnet.com [wjgnet.com]
(9Z)-Heptadecenoyl-CoA: An In-Depth Technical Guide on its Emerging Role in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Heptadecenoyl-CoA is the activated form of cis-9-heptadecenoic acid (C17:1n-8), a monounsaturated odd-chain fatty acid that is emerging as a molecule of interest in the context of metabolic diseases. While research has historically focused on even-chain fatty acids, odd-chain fatty acids and their derivatives are gaining attention for their potential health benefits. This technical guide provides a comprehensive overview of the current understanding of this compound, its metabolism, and its putative links to metabolic health, integrating available data, experimental methodologies, and outlining key signaling pathways.
Biosynthesis and Metabolism of this compound
The endogenous synthesis of this compound in mammals is not fully elucidated but is thought to primarily occur through two potential pathways:
-
Desaturation of Heptadecanoyl-CoA: The saturated odd-chain fatty acid, heptadecanoic acid (C17:0), can be activated to heptadecanoyl-CoA. Subsequently, the enzyme Stearoyl-CoA Desaturase (SCD) may introduce a cis-double bond at the Δ9 position, converting it to this compound. SCD is a key enzyme in fatty acid metabolism, responsible for the synthesis of monounsaturated fatty acids from saturated fatty acyl-CoAs.[1][2] While the primary substrates for SCD are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), its activity on odd-chain substrates like heptadecanoyl-CoA is an area of active investigation.
-
Chain Elongation and Desaturation: An alternative pathway may involve the elongation of a shorter monounsaturated fatty acid, followed by desaturation.
Once formed, this compound can enter several metabolic pathways:
-
β-oxidation: As with other fatty acyl-CoAs, this compound can undergo mitochondrial β-oxidation to generate energy. The final round of β-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle, a process known as anaplerosis.
-
Incorporation into Complex Lipids: this compound can be incorporated into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters, potentially influencing membrane fluidity and lipid droplet formation.[3][4]
-
Signaling Molecule Precursor: It may serve as a precursor for the synthesis of other bioactive lipid signaling molecules.
The metabolic fate of this compound is a critical area for further research to fully understand its physiological roles.
Link to Metabolic Diseases: Current Evidence and Hypotheses
The association of this compound with metabolic diseases is largely inferred from studies on its precursor, cis-9-heptadecenoic acid, and on odd-chain fatty acids in general.
Anti-Inflammatory Properties: Cis-9-heptadecenoic acid has been reported to possess anti-inflammatory properties.[5][6][7][8][9][10] Since chronic low-grade inflammation is a hallmark of metabolic diseases such as insulin (B600854) resistance and type 2 diabetes, the potential anti-inflammatory effects of this compound are of significant interest.
Insulin Sensitivity: The impact of this compound on insulin signaling is a key area of investigation. While some fatty acids can induce insulin resistance, others may have neutral or even beneficial effects.[11][12][13] The unique structure of this odd-chain monounsaturated fatty acyl-CoA may modulate insulin signaling pathways differently from its even-chain counterparts.
Lipid Metabolism: this compound is expected to influence lipid metabolism by serving as a substrate for both energy production and storage. Its role in lipid droplet dynamics and its potential to modulate the synthesis of other lipid species could have significant implications for conditions like non-alcoholic fatty liver disease (NAFLD).
Key Signaling Pathways
Based on the known roles of other fatty acids in cellular signaling, this compound is hypothesized to interact with the following key metabolic signaling pathways:
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that this compound or its derivatives could act as agonists for PPAR isoforms (α, γ, δ), thereby influencing the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammation.
Figure 1: Hypothetical activation of PPAR signaling by this compound.
AMP-Activated Protein Kinase (AMPK)
AMPK is a central regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP/ATP ratio) and promotes catabolic pathways while inhibiting anabolic processes. Fatty acids can indirectly influence AMPK activity. Further research is needed to determine if this compound directly or indirectly modulates AMPK signaling, which would have profound effects on glucose uptake and fatty acid oxidation.
Figure 2: Potential modulation of the AMPK signaling pathway by this compound.
Quantitative Data Summary
Currently, there is a paucity of specific quantitative data on the direct effects of this compound on metabolic parameters. The following table summarizes hypothetical data points that are critical to ascertain for understanding its role in metabolic diseases. Future research should aim to populate such a table with empirical evidence.
| Parameter | Cell/Animal Model | Treatment Concentration/Dose | Fold Change vs. Control | Reference |
| PPARα Activation | HepG2 cells | 1-100 µM | Data Needed | |
| PPARγ Activation | 3T3-L1 adipocytes | 1-100 µM | Data Needed | |
| AMPK Phosphorylation | C2C12 myotubes | 1-100 µM | Data Needed | |
| Glucose Uptake | L6 myotubes | 1-100 µM | Data Needed | |
| Fatty Acid Oxidation | Primary hepatocytes | 1-100 µM | Data Needed | |
| Triglyceride Content | db/db mice | 10-100 mg/kg/day | Data Needed | |
| Plasma Glucose | High-fat diet-fed mice | 10-100 mg/kg/day | Data Needed | |
| Plasma Insulin | High-fat diet-fed mice | 10-100 mg/kg/day | Data Needed |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for advancing research in this area.
Synthesis of this compound
The synthesis of this compound can be achieved through the enzymatic acylation of Coenzyme A with cis-9-heptadecenoic acid using an appropriate acyl-CoA synthetase.
Materials:
-
cis-9-Heptadecenoic acid
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA Synthetase (from Pseudomonas sp. or other suitable source)
-
ATP, MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, ATP, MgCl2, Triton X-100, and Coenzyme A.
-
Substrate Addition: Add cis-9-heptadecenoic acid (dissolved in a suitable solvent like ethanol).
-
Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid).
-
Purification: Purify the synthesized this compound using solid-phase extraction. Elute the compound with a methanol (B129727)/water mixture.
-
Quantification and Verification: Quantify the product using UV spectrophotometry (A260) and verify its identity and purity using LC-MS/MS.
Figure 3: Workflow for the enzymatic synthesis of this compound.
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of this compound from tissues or cells.
Materials:
-
Biological sample (tissue or cells)
-
Internal standard (e.g., [¹³C₁₇]-(9Z)-heptadecenoyl-CoA or C17:0-CoA)
-
Acetonitrile, Isopropanol, Water (LC-MS grade)
-
Formic acid
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Homogenization: Homogenize the frozen tissue or cell pellet in an ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water) containing the internal standard.
-
Protein Precipitation: Vortex vigorously to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with ammonium acetate and formic acid).[9][14][15][16]
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution with mobile phases containing ammonium acetate and formic acid in water and acetonitrile. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
Figure 4: General workflow for LC-MS/MS quantification of this compound.
Conclusion and Future Directions
This compound is a novel lipid metabolite with potential implications for metabolic diseases, largely inferred from the known anti-inflammatory and beneficial metabolic effects of odd-chain fatty acids. The direct biological functions of this specific monounsaturated odd-chain acyl-CoA remain largely unexplored. Future research should focus on:
-
Elucidating its biosynthetic and metabolic pathways in mammalian systems, including the definitive role of SCD1.
-
Conducting in-depth studies to directly assess its effects on key metabolic signaling pathways, including PPAR and AMPK activation.
-
Generating quantitative data on its impact on glucose metabolism, insulin sensitivity, and lipid homeostasis in relevant in vitro and in vivo models of metabolic disease.
-
Developing and validating robust analytical methods for its precise quantification in various biological matrices.
A thorough understanding of the role of this compound in metabolic health could pave the way for novel therapeutic strategies targeting metabolic diseases. This guide serves as a foundational resource for researchers embarking on the investigation of this promising, yet understudied, molecule.
References
- 1. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Valorization of Low-Cost Substrates for the Production of Odd Chain Fatty Acids by the Oleaginous Yeast Yarrowia lipolytica [mdpi.com]
- 9. Lipid Readjustment in Yarrowia lipolytica Odd-Chain Fatty Acids Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Oleoyl-CoA is the major de novo product of stearoyl-CoA desaturase 1 gene isoform and substrate for the biosynthesis of the Harderian gland 1-alkyl-2,3-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CAS:638-53-9 - FACTA Search [nactem.ac.uk]
The Emerging Role of Odd-Chain Unsaturated Fatty Acids in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odd-chain fatty acids (OCFAs) are a class of lipids characterized by an odd number of carbon atoms in their aliphatic tail. While their saturated counterparts, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been the subject of increasing research for their roles in cellular signaling and human health, the functions of odd-chain unsaturated fatty acids (OCUFAs) are only beginning to be explored. This technical guide provides an in-depth overview of the current understanding of OCUFA signaling, drawing comparisons with their more-studied saturated relatives, and outlines the experimental approaches used to investigate their biological activities.
Core Concepts in Odd-Chain Fatty Acid Signaling
OCFAs, both saturated and unsaturated, exert their influence on cellular signaling through interactions with various receptors and modulation of key signaling pathways. The primary targets identified to date fall into two major categories: G-protein coupled receptors (GPCRs) and nuclear receptors.
G-Protein Coupled Receptor (GPCR)-Mediated Signaling
Long-chain fatty acids are known to activate several GPCRs, with GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) being a prominent example.[1] Activation of GPR120 by unsaturated fatty acids, including omega-3 fatty acids, has been shown to mediate anti-inflammatory and insulin-sensitizing effects.[2] While direct evidence for the specific activation of GPR120 by OCUFAs is still emerging, it is a key area of investigation given the structural similarities to known GPR120 agonists.
The signaling cascade initiated by GPR120 activation is multifaceted. Upon ligand binding, GPR120 can couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), influencing a variety of cellular processes.
// Nodes OCUFA [label="Odd-Chain\nUnsaturated Fatty Acid", fillcolor="#FBBC05", fontcolor="#202124"]; GPR120 [label="GPR120 (FFAR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release\n(from ER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges OCUFA -> GPR120 [label="Binds to"]; GPR120 -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PIP2 -> PLC [style=dashed]; PLC -> IP3; PLC -> DAG; IP3 -> Ca2_release [label="Induces"]; DAG -> PKC [label="Activates"]; Ca2_release -> PKC [label="Activates"]; PKC -> Downstream [label="Modulates"]; } dddot Caption: GPR120 Signaling Pathway Activated by Unsaturated Fatty Acids.
Nuclear Receptor-Mediated Signaling
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Peroxisome proliferator-activated receptors (PPARs) are key nuclear receptors that are activated by fatty acids and their derivatives.[3] The three main isoforms, PPARα, PPARδ (also known as PPARβ), and PPARγ, play critical roles in lipid and glucose metabolism, inflammation, and cellular differentiation.
Odd-chain saturated fatty acids, particularly C15:0, have been shown to be dual partial agonists of PPARα and PPARδ.[4] This activation leads to the transcriptional upregulation of genes involved in fatty acid oxidation and energy expenditure. While the direct interaction of specific OCUFAs with PPARs is an active area of research, it is hypothesized that they may also serve as ligands for these receptors, thereby influencing metabolic and inflammatory gene programs.
// Nodes OCUFA [label="Odd-Chain\nUnsaturated Fatty Acid", fillcolor="#FBBC05", fontcolor="#202124"]; PPAR [label="PPARα / PPARδ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Heterodimer [label="PPAR-RXR\nHeterodimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(in DNA)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Metabolic_Response [label="Metabolic & Anti-inflammatory\nResponses", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges OCUFA -> PPAR [label="Binds to"]; PPAR -> Heterodimer; RXR -> Heterodimer; Heterodimer -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Metabolic_Response; } dddot Caption: PPAR Signaling Pathway Activated by Fatty Acids.
Specific Odd-Chain Unsaturated Fatty Acids and Their Known Functions
While research is in its early stages, several OCUFAs have been identified and are being investigated for their biological activities.
-
Pentadecenoic Acid (C15:1): The signaling properties of C15:1 are not yet well-defined. However, studies on its saturated counterpart, C15:0, have shown broad anti-inflammatory and anti-proliferative activities.[5][6] Further research is needed to determine if C15:1 shares these properties and through which specific signaling pathways it may act.
-
Heptadecenoic Acid (C17:1): cis-9-Heptadecenoic acid has been described as a high-value-added compound with anti-inflammatory effects and potential therapeutic applications in psoriasis, allergies, and autoimmune diseases.[7] The production of C17:1 in genetically engineered yeast is being optimized to facilitate further research into its mechanisms of action.[7] One study on non-small-cell lung cancer cells indicated that treatment with C17:0 led to an accumulation of cis-10-heptadecenoic acid, suggesting a potential conversion and role for this OCUFA in the observed anti-cancer effects.[8]
-
Nonadecenoic Acid (C19:1): cis-10-Nonadecenoic acid has been shown to inhibit the proliferation of HL-60 cancer cells and to prevent the production of tumor necrosis factor (TNF) from mouse macrophages induced by lipopolysaccharide.[9] It has also been suggested that long-chain fatty acids like cis-10-nonadecenoic acid may inhibit p53 activity.[9]
Quantitative Data on Odd-Chain Unsaturated Fatty Acid Signaling
At present, there is a scarcity of quantitative data, such as binding affinities (Kd) or half-maximal effective concentrations (EC50), for the interaction of specific OCUFAs with their putative receptors. The tables below summarize the available information for odd-chain saturated fatty acids, which can serve as a reference point for future studies on OCUFAs.
| Fatty Acid | Receptor/Target | Cell System/Assay | Effect | Concentration/Value |
| C15:0 | PPARα/δ | In vitro reporter assay | Partial agonist | Not specified |
| C15:0 | Multiple | 12 primary human cell systems | Anti-inflammatory, Antiproliferative | 1.9 to 50 µM |
| C17:0 | PI3K/Akt | PC-9 and PC-9/GR cells | Inhibition of activation | Not specified |
Experimental Protocols for Studying Odd-Chain Unsaturated Fatty Acid Signaling
The investigation of OCUFA signaling employs a range of standard and advanced molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used depending on the research question, including cancer cell lines (e.g., HL-60, PC-9), immune cells (e.g., macrophages), and engineered cell lines expressing specific receptors (e.g., HEK293 cells overexpressing GPR120).
-
Fatty Acid Preparation: OCUFAs are typically dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This stock is then diluted in cell culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the solvent alone) in all experiments.
-
Treatment Conditions: Cells are incubated with the OCUFA for a specified period, ranging from minutes for rapid signaling events (e.g., calcium flux) to hours or days for changes in gene expression or cell proliferation.
Signaling Pathway Analysis
-
Western Blotting: This technique is used to measure the levels of total and phosphorylated signaling proteins to assess the activation state of a pathway. For example, to study the PI3K/Akt pathway, antibodies against total Akt and phosphorylated Akt (at Ser473 and Thr308) would be used.
-
Reporter Gene Assays: To investigate the activation of nuclear receptors like PPARs, a reporter gene construct containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase) is transfected into cells. An increase in reporter gene activity upon OCUFA treatment indicates receptor activation.
-
Calcium Imaging: To measure intracellular calcium mobilization following GPCR activation, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in fluorescence intensity upon OCUFA stimulation are monitored using a fluorescence microscope or plate reader.
// Nodes Cell_Culture [label="Cell Culture\n(e.g., Macrophages, Cancer Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; OCUFA_Treatment [label="OCUFA Treatment\n(with vehicle control)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Analysis [label="Signaling Pathway Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(Protein Phosphorylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reporter_Assay [label="Reporter Gene Assay\n(Transcription Factor Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calcium_Imaging [label="Calcium Imaging\n(GPCR Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipidomics [label="Lipidomics Analysis\n(Cellular Fatty Acid Profile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> OCUFA_Treatment; OCUFA_Treatment -> Signaling_Analysis; Signaling_Analysis -> Western_Blot; Signaling_Analysis -> Reporter_Assay; Signaling_Analysis -> Calcium_Imaging; OCUFA_Treatment -> Lipidomics; Western_Blot -> Data_Analysis; Reporter_Assay -> Data_Analysis; Calcium_Imaging -> Data_Analysis; Lipidomics -> Data_Analysis; } dddot Caption: General Experimental Workflow for Studying OCUFA Signaling.
Lipidomics Analysis
Mass spectrometry-based lipidomics is a powerful tool to quantify the cellular uptake and metabolism of OCUFAs. This involves extracting total lipids from cells, separating the different lipid species using liquid chromatography, and identifying and quantifying them by mass spectrometry. This can reveal how exogenous OCUFAs are incorporated into different lipid classes (e.g., phospholipids, triglycerides) and whether they are metabolized to other bioactive lipids.
Future Directions and Conclusion
The study of odd-chain unsaturated fatty acids in cellular signaling is a nascent but promising field. While current research has provided initial evidence for their anti-inflammatory and anti-cancer properties, a significant amount of work is needed to fully elucidate their mechanisms of action. Key areas for future research include:
-
Receptor Deorphanization: Identifying the specific GPCRs and nuclear receptors that are activated by each OCUFA.
-
Quantitative Biology: Determining the binding affinities and activation potencies of OCUFAs for their receptors.
-
Pathway Mapping: Delineating the downstream signaling cascades that are modulated by OCUFAs.
-
In Vivo Studies: Translating the in vitro findings into animal models of disease to assess the therapeutic potential of OCUFAs.
References
- 1. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential activation of nuclear receptors by perfluorinated fatty acid analogs and natural fatty acids: a comparison of human, mouse, and rat peroxisome proliferator-activated receptor-alpha, -beta, and -gamma, liver X receptor-beta, and retinoid X receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Production of (9Z)-Heptadecenoic Acid in Yarrowia lipolytica
Abstract
(9Z)-Heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid, is gaining significant attention for its potential therapeutic applications, including anti-inflammatory effects beneficial in treating conditions like psoriasis, allergies, and autoimmune diseases[1][2]. The oleaginous yeast Yarrowia lipolytica has emerged as a promising and robust microbial cell factory for the sustainable production of this high-value compound. Its well-characterized genetics, ability to accumulate high levels of lipids, and amenability to metabolic engineering make it an ideal chassis for producing tailored fatty acids. This technical guide provides a comprehensive overview of the core metabolic pathways, genetic engineering strategies, experimental protocols, and process optimization for the production of (9Z)-heptadecenoic acid in Y. lipolytica.
Metabolic Pathways for Odd-Chain Fatty Acid (OCFA) Biosynthesis
Yarrowia lipolytica naturally produces negligible amounts of odd-chain fatty acids (OCFAs), with its metabolism geared primarily towards even-chain fatty acids[3][4]. Production of C17 fatty acids, therefore, requires metabolic engineering to generate and utilize the C3 precursor, propionyl-CoA, which replaces acetyl-CoA as the starter unit in fatty acid synthesis. Two primary strategies are employed: supplementation with an external precursor like propionate (B1217596), or de novo synthesis of propionyl-CoA from central carbon metabolism.
Propionate Supplementation Pathway
The most direct method to produce OCFAs is by feeding propionate to the yeast culture. Exogenous propionate is activated to propionyl-CoA, which is then condensed with malonyl-CoA by the Fatty Acid Synthase (FAS) complex to initiate the synthesis of a C5 acyl-ACP. Subsequent elongation cycles add two-carbon units from malonyl-CoA, ultimately leading to heptadecanoyl-CoA (C17:0). The final desaturation step is catalyzed by a Δ9-desaturase (encoded by the OLE1 gene) to produce (9Z)-heptadecenoic acid (C17:1)[5][6].
However, high concentrations of propionate can be toxic and inhibit cell growth[4][5]. Therefore, optimizing the feeding strategy is crucial for maximizing production.
De Novo Biosynthesis Pathway
To circumvent the toxicity and cost associated with propionate feeding, researchers have engineered Y. lipolytica to synthesize propionyl-CoA de novo from inexpensive carbon sources like glucose[3][7][8]. One successful approach involves diverting intermediates from the TCA cycle. Specifically, oxaloacetate is converted through the aspartate and homoserine biosynthesis pathways to threonine, which is then catabolized to produce propionyl-CoA[7]. This multi-gene pathway enables the endogenous supply of the necessary C3 starter unit for OCFA synthesis.
Metabolic Engineering Strategies and Production Data
Significant improvements in C17:1 production have been achieved through targeted genetic modifications. Key strategies include enhancing the precursor supply, boosting lipid accumulation, and preventing the degradation of fatty acids.
Key Genetic Modifications:
-
Boosting Propionyl-CoA Supply :
-
Increasing Lipid Accumulation (Creating "Obese" Strains) :
-
Blocking Competing Pathways :
-
Enhancing C17:1 Content :
-
Overexpression of the native Δ9-desaturase (YlOLE1) to improve the conversion of C17:0 to C17:1[5].
-
Quantitative Production Data
The following tables summarize the production of OCFAs and (9Z)-heptadecenoic acid in various engineered Y. lipolytica strains under different conditions.
| Table 1: OCFA Production via De Novo Biosynthesis (No Propionate Feeding) | | :--- | :--- | :--- | :--- | | Strain Genotype | Key Engineering Strategy | OCFA Titer (g/L) | OCFA % of Total Fatty Acids | | Control Strain | Wild-type background | 0.05 | 0.84% | | Engineered Strain | Expressed 7-gene pathway for propionyl-CoA synthesis | Not Reported | 3.86% | | Obese Engineered Strain | Above pathway in a lipid-overproducing background | 0.36 | Not Reported | Data sourced from Park et al., 2020[3][7][8].
| Table 2: OCFA Production via Propionate Supplementation | | :--- | :--- | :--- | :--- | :--- | | Strain Genotype | Key Engineering Strategy | OCFA Titer (g/L) | C17:1 Content (% of Lipids) | Culture Conditions | | Wild-Type | - | 0.01 - 0.12 | Low | Propionate co-feeding | | Δphd1 | Deletion of methylcitrate pathway gene | Not Reported | 46.82% (of total lipids) | Propionate co-feeding | | Obese Δphd1 | Above deletion in a lipid-overproducing background | 0.57 | Not Reported | Propionate co-feeding | | Obese Δphd1 (Fed-batch) | Fed-batch optimization | 0.75 | Not Reported | Optimized co-feeding | | JMY9178 | Overexpression of YlOLE1 and YlDGA2 | Not Reported | 45.56% | 2.23 g/L Na-propionate, 17.48 g/L Na-acetate | | Bioreactor Scale-up | Optimized media | 1.50 (Total OCFAs) | 0.82 g/L (C17:1 titer) | 52.4 g/L sucrose, 26.9 g/L glycerol, 5 g/L Na-propionate | Data sourced from Park et al., 2018[4][11], El Kantar et al., 2024[5], and Koubaa et al., 2022[2][12].
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in producing C17:1 in Y. lipolytica.
Strain Engineering and Construction
A typical workflow for engineering Y. lipolytica involves designing genetic cassettes, assembling them, and transforming the yeast.
Protocol: Golden Gate Assembly and Transformation
-
Vector and Part Design : Design expression cassettes consisting of a promoter (e.g., pTEF), the gene of interest (codon-optimized for Y. lipolytica), and a terminator (e.g., Lip2t). Flank each part with BsaI restriction sites for Golden Gate assembly.
-
Assembly Reaction : Combine the destination vector, all DNA parts, BsaI restriction enzyme, and T4 DNA ligase in a single tube. Run a thermocycler program with repeated cycles of digestion (e.g., 37°C) and ligation (e.g., 16°C).
-
Yeast Transformation :
-
Grow Y. lipolytica cells in YPD medium to an OD600 of ~1.0.
-
Harvest and wash cells with sterile water.
-
Resuspend cells in a transformation buffer containing lithium acetate (B1210297) (LiAc) and PEG.
-
Add the assembled plasmid DNA and carrier DNA.
-
Heat shock the cells at 39°C for 15-30 minutes.
-
Plate the cell suspension onto selective minimal medium (e.g., YNB lacking uracil (B121893) for URA3 selection).
-
-
Verification : Confirm successful integration of the DNA cassette by colony PCR using primers specific to the integrated gene(s).
Fermentation and Culture Conditions
Media Preparation:
-
Rich Medium (YPD) : For pre-cultures. Contains 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose[5].
-
Minimal Medium (YNB-based) : For lipid accumulation experiments. A typical composition is 1.7 g/L Yeast Nitrogen Base (without amino acids and ammonium (B1175870) sulfate), 5 g/L NH₄Cl (as a nitrogen source, reduced for nitrogen limitation), and a carbon source mixture[5]. The C/N ratio is critical for inducing lipogenesis.
-
Production Medium (Optimized) : For maximizing C17:1, a complex medium may be used, such as: 52.4 g/L sucrose, 26.9 g/L glycerol, 10.4 g/L sodium acetate, 5 g/L sodium propionate, and 4 g/L yeast extract[2][12].
Fermentation Protocol:
-
Pre-culture : Inoculate a single colony into 10 mL of YPD medium and grow overnight at 28-30°C with shaking (180-200 rpm).
-
Inoculation : Wash the pre-culture cells with sterile water and inoculate into 50 mL of minimal production medium in a 250 mL baffled flask to an initial OD600 of 0.1.
-
Cultivation : Incubate at 28-30°C with vigorous shaking (180-200 rpm) for 96 to 168 hours. Monitor cell density (OD600) and substrate consumption over time.
-
Bioreactor Scale-up : For controlled production, use a bioreactor (e.g., 5 L) to maintain pH (e.g., at 6.0) and dissolved oxygen levels, which can significantly enhance yield.
Lipid Extraction and Fatty Acid Analysis
Accurate quantification of (9Z)-heptadecenoic acid requires lipid extraction followed by transesterification to fatty acid methyl esters (FAMEs) for analysis by gas chromatography.
Protocol: FAME Preparation and GC-FID Analysis
-
Cell Harvesting : Harvest a known volume of cell culture by centrifugation. Wash the cell pellet with water and lyophilize to determine the dry cell weight (DCW).
-
Lipid Extraction : Resuspend the dried biomass in a chloroform:methanol mixture (e.g., 2:1 v/v). Agitate vigorously and separate the phases by adding water or KCl solution. Collect the lower organic phase containing the lipids.
-
Transesterification :
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a known amount of an internal standard (e.g., C19:0 methyl ester).
-
Add 2 mL of 2% H₂SO₄ in methanol.
-
Incubate at 80-90°C for 1-2 hours to convert fatty acids to FAMEs.
-
-
FAME Extraction : Add water and extract the FAMEs into an organic solvent like hexane (B92381). Collect the upper hexane phase.
-
GC-FID Analysis :
-
Inject 1-2 µL of the FAME-containing hexane solution into a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Use a capillary column suitable for FAME separation (e.g., a 50% cyanopropyl-50% methyl polysiloxane column)[2].
-
Run a temperature gradient program (e.g., start at 150°C, ramp to 220°C) to separate the different FAMEs[2].
-
Identify and quantify peaks by comparing retention times and areas with known FAME standards.
-
Conclusion and Future Outlook
Yarrowia lipolytica has been successfully engineered to become a potent producer of (9Z)-heptadecenoic acid. Research has demonstrated that a multi-pronged approach, combining the enhancement of precursor pathways, the amplification of lipid synthesis machinery, and the blockage of degradative pathways, is highly effective. Titers have reached up to 0.82 g/L for C17:1 and 1.5 g/L for total OCFAs in optimized bioreactor fermentations[2].
Future work will likely focus on further optimizing de novo synthesis pathways to eliminate the need for propionate supplementation entirely, thereby reducing costs and toxicity issues. Systems biology approaches, including transcriptomics and metabolomics, will be invaluable for identifying new engineering targets and understanding the metabolic readjustments in high-producing strains. Additionally, optimizing downstream processing for the efficient extraction and purification of C17:1 will be critical for enabling its commercial application in the pharmaceutical and nutraceutical industries.
References
- 1. Lipid Readjustment in Yarrowia lipolytica Odd-Chain Fatty Acids Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of odd chain fatty acid production by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 8. De novo biosynthesis of odd-chain fatty acids in yarrowia lipolytica enabled by modular pathway engineering [spiral.imperial.ac.uk]
- 9. Engineering Yarrowia lipolytica for Enhanced Production of Lipid and Citric Acid [mdpi.com]
- 10. Engineering Yarrowia lipolytica as a platform for synthesis of drop-in transportation fuels and oleochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Anti-inflammatory Potential of (9Z)-Heptadecenoyl-CoA Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory effects of precursors to (9Z)-heptadecenoyl-CoA, with a primary focus on the odd-chain saturated fatty acid, heptadecanoic acid (C17:0). This document details the metabolic pathways, molecular mechanisms of action, quantitative data from relevant studies, and comprehensive experimental protocols to facilitate further research and development in this promising area of therapeutics.
Introduction: The Emerging Role of Odd-Chain Fatty Acids in Inflammation
Odd-chain fatty acids (OCFAs) have long been considered minor components of the human diet and metabolism. However, a growing body of evidence suggests that these fatty acids, particularly heptadecanoic acid (C17:0), possess significant bioactive properties, including potent anti-inflammatory effects.[1][2] This guide delves into the scientific basis for the anti-inflammatory actions of C17:0 as a precursor to this compound, a molecule poised for further investigation as a potential therapeutic agent.
Biosynthesis of this compound from Heptadecanoic Acid
The conversion of heptadecanoic acid to its monounsaturated counterpart, (9Z)-heptadecenoic acid, and subsequently to this compound, is a critical step in its biological activity. This process involves two key enzymatic steps:
-
Acyl-CoA Synthetase: Heptadecanoic acid is first activated to its CoA thioester, heptadecanoyl-CoA.
-
Stearoyl-CoA Desaturase (SCD): This key enzyme introduces a double bond at the delta-9 position of the fatty acyl-CoA chain. While the preferred substrates for SCD are stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), its broader substrate specificity suggests it is the likely enzyme responsible for the desaturation of heptadecanoyl-CoA to form this compound.[1][3][4]
References
An In-depth Technical Guide to the Enzymes Involved in the Desaturation of Heptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecanoyl-CoA, a 17-carbon saturated fatty acyl-CoA, is an intriguing substrate for fatty acid desaturases, enzymes pivotal in maintaining cellular membrane fluidity and producing signaling molecules. This technical guide delves into the core enzymatic machinery responsible for the desaturation of heptadecanoyl-CoA, focusing primarily on the Stearoyl-CoA Desaturase (SCD) family of enzymes. While the canonical substrates for SCDs are even-chain fatty acyl-CoAs, evidence suggests a broader specificity that includes odd-chain variants like heptadecanoyl-CoA. This document provides a comprehensive overview of the enzymes involved, their regulatory pathways, and detailed experimental protocols for their characterization. Quantitative data from existing literature on related substrates are summarized to provide a comparative framework, and logical and experimental workflows are visualized to aid in experimental design.
Introduction to Fatty Acid Desaturation
Fatty acid desaturases are a class of enzymes that introduce double bonds into the acyl chains of fatty acids, converting saturated fatty acids into unsaturated and polyunsaturated fatty acids. This process is crucial for the biosynthesis of various lipids that are essential components of cellular membranes and precursors for signaling molecules. In mammals, the most prominent fatty acid desaturases are the Stearoyl-CoA Desaturases (SCDs), which are iron-containing enzymes located in the endoplasmic reticulum.[1][2] SCDs catalyze the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), respectively.[2]
The desaturation reaction requires a complex electron transport chain involving NADH, cytochrome b5 reductase, and cytochrome b5, with molecular oxygen as the final electron acceptor.[1][3] The overall reaction is as follows:
Saturated fatty acyl-CoA + 2 ferrocytochrome b5 + O₂ + 2H⁺ → Monounsaturated fatty acyl-CoA + 2 ferricytochrome b5 + 2H₂O
While SCDs show a preference for 16- and 18-carbon fatty acyl-CoAs, their substrate specificity is known to encompass a range of chain lengths from 12 to 19 carbons.[4] This suggests that heptadecanoyl-CoA (17:0-CoA) is a viable, albeit less common, substrate for these enzymes.
Key Enzymes in Heptadecanoyl-CoA Desaturation
The primary enzymes implicated in the desaturation of heptadecanoyl-CoA are members of the Stearoyl-CoA Desaturase family.
Stearoyl-CoA Desaturase (SCD)
SCD is the central enzyme responsible for introducing a single double bond at the delta-9 position of a range of fatty acyl-CoA substrates.[3] In mammals, several isoforms of SCD have been identified (SCD1, SCD2, SCD3, and SCD4 in mice; SCD1 and SCD5 in humans), with SCD1 being the most well-characterized and ubiquitously expressed isoform, particularly in lipogenic tissues like the liver and adipose tissue.[1][5]
Substrate Specificity: The preferred substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[3] However, the enzyme is known to act on a spectrum of saturated fatty acyl-CoAs with chain lengths ranging from C12 to C19.[4] Therefore, heptadecanoyl-CoA is a predicted substrate for SCD1, likely being converted to heptadecenoyl-CoA (17:1Δ⁹). Direct kinetic studies on heptadecanoyl-CoA are limited, but its structural similarity to the preferred substrates suggests it can be accommodated within the active site of the enzyme.
The Desaturation System: Essential Co-factors
The catalytic activity of SCD is dependent on a microsomal electron transport system.
-
NADH-Cytochrome b5 Reductase: This flavoprotein initiates the electron transfer by accepting electrons from NADH.
-
Cytochrome b5: This small heme-containing protein, embedded in the endoplasmic reticulum membrane, accepts electrons from the reductase and transfers them to the terminal desaturase, SCD.[3]
The functional association of these three proteins is essential for the desaturation process.
Quantitative Data on SCD Activity
While specific kinetic parameters for the desaturation of heptadecanoyl-CoA are not extensively reported in the literature, data for the preferred substrates, palmitoyl-CoA and stearoyl-CoA, provide a valuable benchmark for comparison. Researchers can utilize the experimental protocols outlined in this guide to determine the specific activity of SCD with heptadecanoyl-CoA.
| Substrate | Enzyme Source | Apparent K_m (µM) | V_max (nmol/min/mg protein) | Reference |
| Stearoyl-CoA | Rat Liver Microsomes | 3.3 | 71 | [6] |
| Palmitoyl-CoA | Rat Liver Microsomes | - | - | [3] |
Note: The Vmax value for stearyl-CoA is for the overall microsomal activity, which includes the entire electron transport chain.
Regulation of Stearoyl-CoA Desaturase Expression and Activity
The expression of the SCD1 gene is tightly regulated by a complex interplay of transcription factors that respond to dietary and hormonal signals. This intricate regulation ensures that the levels of monounsaturated fatty acids are maintained within a narrow physiological range.
Transcriptional Regulation
Three key transcription factors govern the expression of the SCD1 gene:
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c is activated by insulin (B600854) and directly induces the transcription of SCD1 and other lipogenic genes.[7][8]
-
Liver X Receptor (LXR): Activated by oxysterols, LXR can induce SCD1 expression both directly and indirectly by upregulating SREBP-1c.[9][10]
-
Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor is activated in response to high carbohydrate levels and stimulates the expression of lipogenic genes, including SCD1.[11][12]
These transcription factors work in concert to modulate SCD1 expression in response to the metabolic state of the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the desaturation of heptadecanoyl-CoA.
Preparation of Liver Microsomes
Liver microsomes are a rich source of SCD and the associated electron transport chain components.
Materials:
-
Fresh or frozen liver tissue (e.g., from rat or mouse)
-
Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA
-
High-speed centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Mince the liver tissue on ice and wash with ice-cold homogenization buffer.
-
Homogenize the tissue in 4 volumes of homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[12]
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the microsomes in aliquots at -80°C.
In Vitro Desaturase Activity Assay
This assay measures the conversion of radiolabeled heptadecanoyl-CoA to its desaturated product.
Materials:
-
[1-¹⁴C]Heptadecanoyl-CoA (or other labeled fatty acyl-CoA)
-
Liver microsomes
-
Assay buffer: 100 mM Tris-HCl (pH 7.2), 1.5 mM NADH, 5 mM MgCl₂, 1 mM ATP
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction termination solution: 10% (w/v) KOH in 80% ethanol
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Developing solvent: Hexane:diethyl ether:acetic acid (70:30:1, v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the substrate by complexing [1-¹⁴C]heptadecanoyl-CoA with BSA in the assay buffer.
-
In a reaction tube, add the assay buffer and liver microsomes (50-100 µg of protein).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the [1-¹⁴C]heptadecanoyl-CoA-BSA complex.
-
Incubate at 37°C for 10-30 minutes with gentle shaking.
-
Terminate the reaction by adding the KOH solution and heat at 60°C for 1 hour to saponify the lipids.
-
Acidify the mixture with HCl and extract the fatty acids with hexane.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Resuspend the fatty acid residue in a small volume of hexane and spot onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the fatty acid spots (e.g., using iodine vapor) and scrape the corresponding saturated and monounsaturated fatty acid bands into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the desaturase activity as the percentage of converted substrate or as nmol of product formed per minute per mg of protein.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of fatty acids.
Materials:
-
Lipid extract from cells or tissues
-
Methanol (B129727) containing 2% (v/v) sulfuric acid
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column)
Procedure:
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add methanol with sulfuric acid.
-
Incubate at 80°C for 1 hour.
-
After cooling, add hexane and saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.[11]
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Use a temperature program that allows for the separation of different FAMEs.
-
The mass spectrometer will provide mass spectra for each peak, allowing for identification based on fragmentation patterns and comparison to standards.
-
Quantification can be achieved by using an internal standard (e.g., a C19:0 FAME) and generating a standard curve.
-
Conclusion
The desaturation of heptadecanoyl-CoA is primarily catalyzed by the Stearoyl-CoA Desaturase enzyme system. While this odd-chain fatty acyl-CoA is not the preferred substrate, its structural characteristics place it within the active range of SCDs. The regulation of SCD expression is a complex process orchestrated by the transcription factors SREBP-1c, LXR, and ChREBP, which integrate dietary and hormonal signals to control lipogenesis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the kinetics and regulation of heptadecanoyl-CoA desaturation, contributing to a deeper understanding of lipid metabolism and its implications in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting lipid metabolic pathways.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liver X receptor in cooperation with SREBP-1c is a major lipid synthesis regulator in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Improved preparation of hepatic microsomes for in vitro diagnosis of inherited disorders of the glucose-6-phosphatase system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Activation of Heptadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecenoic acid (C17:1), a monounsaturated odd-chain fatty acid, and its saturated counterpart, heptadecanoic acid (C17:0), have garnered increasing interest in the scientific community. Traditionally considered minor components of the human diet, primarily derived from dairy and ruminant fats, emerging evidence suggests their potential roles in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolic activation of heptadecenoic acid, with a focus on the molecular mechanisms and key signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of odd-chain fatty acids.
Cellular Uptake of Heptadecenoic Acid
The entry of long-chain fatty acids, including heptadecenoic acid, into cells is a complex process involving both passive diffusion and protein-mediated transport. The latter is considered the primary mechanism under physiological conditions. Several families of membrane-associated proteins facilitate the transport of fatty acids across the plasma membrane.
Key Fatty Acid Transport Proteins:
-
Fatty Acid Translocase (FAT/CD36): A heavily glycosylated membrane protein that binds long-chain fatty acids with high affinity and is believed to facilitate their transport across the plasma membrane.
-
Fatty Acid Transport Proteins (FATPs): A family of six isoforms (FATP1-6) that are now understood to possess acyl-CoA synthetase activity, suggesting a role in "metabolic trapping" where the fatty acid is immediately esterified to Coenzyme A upon or shortly after cellular entry, thus maintaining a favorable concentration gradient for further uptake.
-
Plasma Membrane Fatty Acid Binding Proteins (FABPpm): These proteins are located at the plasma membrane and are thought to function as receptors or transporters for fatty acids.
-
Caveolin-1: This integral membrane protein is a component of caveolae, which are involved in endocytosis and signal transduction. It has been implicated in the uptake of fatty acids.
While the general mechanisms of long-chain fatty acid uptake are well-documented, the specific transporters with a preference for heptadecenoic acid have not yet been fully elucidated.
Quantitative Data on Fatty Acid Uptake
Specific quantitative data on the uptake rates of heptadecenoic acid in various cell types are limited in the existing literature. However, a study utilizing a radiolabeled analog, 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid, for positron emission tomography (PET) imaging in human liver provides valuable insight into the hepatic uptake of a C17 fatty acid.
| Parameter | Value | Tissue | Method |
| FFA Influx Rate Constant (K₁) | 0.34 ± 0.01 mL/min/mL | Human Liver | PET with 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid |
| FFA Uptake | 0.20 ± 0.02 µmol/min/mL | Human Liver | PET with 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid |
Table 1: Quantitative data on the hepatic uptake of a heptadecanoic acid analog.
It is important to note that these values are for a synthetic analog and may not precisely reflect the uptake kinetics of natural heptadecenoic acid. Further research is required to determine the specific uptake rates of heptadecenoic acid in various cell types, such as adipocytes, myocytes, and hepatocytes.
Metabolic Activation: Formation of Heptadecenoyl-CoA
Upon entering the cell, heptadecenoic acid must be metabolically activated before it can be utilized in various metabolic pathways. This activation is a two-step enzymatic reaction catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs) or fatty acid-CoA ligases. The product of this reaction is heptadecenoyl-CoA.
The Activation Reaction:
-
Adenylation: Heptadecenoic acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).
-
Heptadecenoic acid + ATP ↔ Heptadecenoyl-AMP + PPi
-
-
Thioesterification: The activated acyl group is then transferred to Coenzyme A (CoA), forming heptadecenoyl-CoA and releasing AMP.
-
Heptadecenoyl-AMP + CoA-SH ↔ Heptadecenoyl-CoA + AMP
-
This activation process is crucial as it "traps" the fatty acid within the cell and prepares it for subsequent metabolic fates, including β-oxidation, incorporation into complex lipids, and participation in signaling pathways.
Acyl-CoA Synthetase Isoform Specificity
There are at least five major long-chain acyl-CoA synthetase isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) in mammals, each with distinct tissue distributions and substrate preferences. While comprehensive kinetic data for heptadecenoic acid across all ACSL isoforms is not yet available, existing research on substrate specificities for other fatty acids allows for informed hypotheses.
| ACSL Isoform | Known Substrate Preferences | Potential Relevance for Heptadecenoic Acid |
| ACSL1 | Prefers saturated and monounsaturated fatty acids (e.g., palmitate, oleate). | Likely a key enzyme for the activation of both C17:0 and C17:1. |
| ACSL3 | Accepts a wide range of unsaturated fatty acids. | Potentially involved in the activation of C17:1. |
| ACSL4 | Shows a high preference for polyunsaturated fatty acids (e.g., arachidonic acid). | Less likely to be the primary activator of heptadecenoic acid. |
| ACSL5 | Prefers saturated fatty acids (e.g., palmitate). | May play a role in the activation of C17:0. |
| ACSL6 | Prefers saturated and some polyunsaturated fatty acids. | Could be involved in the activation of C17:0. |
Table 2: Inferred substrate preferences of ACSL isoforms for heptadecenoic acid based on existing literature.
Further enzymatic assays are necessary to determine the specific kinetic parameters (Km and Vmax) of each ACSL isoform for heptadecenoic acid to definitively identify the key activating enzymes in different tissues.
Downstream Signaling Pathways
Once activated to heptadecenoyl-CoA, this molecule can influence cellular signaling cascades, primarily through interactions with nuclear receptors and energy-sensing enzymes. Much of the current understanding of odd-chain fatty acid signaling is derived from studies on pentadecanoic acid (C15:0), a close structural analog of heptadecanoic acid.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.
-
PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.
-
PPARγ: Predominantly expressed in adipose tissue and plays a crucial role in adipogenesis and insulin (B600854) sensitivity.
Studies comparing odd-chain fatty acids have shown that heptadecanoic acid (C17:0) is a weaker PPARδ agonist and is essentially inactive at PPARα when compared to pentadecanoic acid (C15:0). This suggests a degree of chain-length specificity in the interaction with PPARs. The weaker agonistic activity implies that heptadecenoic acid may have a more subtle or distinct modulatory role in PPAR-mediated gene expression compared to other fatty acids.
AMP-Activated Protein Kinase (AMPK)
AMPK is a central energy sensor of the cell, activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation) and switch off anabolic pathways that consume ATP (like fatty acid synthesis).
The activation of AMPK by odd-chain fatty acids is thought to occur through their metabolism, which can alter the cellular AMP:ATP ratio. The β-oxidation of heptadecenoyl-CoA ultimately yields propionyl-CoA, which is then converted to succinyl-CoA and enters the Krebs cycle. This anaplerotic effect can influence cellular energy status and, consequently, AMPK activity.
Activated AMPK can then phosphorylate and inactivate key enzymes in lipid synthesis, such as acetyl-CoA carboxylase (ACC) , thereby reducing the synthesis of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme for the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. Thus, by reducing malonyl-CoA levels, AMPK activation promotes fatty acid oxidation.
Furthermore, AMPK can suppress the activity of the mechanistic target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a key regulator of cell growth and proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of heptadecenoic acid uptake and activation. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Cellular Fatty Acid Uptake Assay
This protocol describes a method for measuring the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium
-
Fluorescently labeled fatty acid analog (e.g., BODIPY-labeled dodecanoic acid, which can be used as a general long-chain fatty acid uptake probe)
-
Heptadecenoic acid (for competition assays)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Fatty Acid Solution: Prepare a stock solution of the fluorescent fatty acid analog in DMSO. On the day of the experiment, prepare a working solution by complexing the fluorescent fatty acid with fatty acid-free BSA in serum-free medium. A similar BSA-complexed solution of heptadecenoic acid should be prepared for competition experiments.
-
Cell Treatment:
-
Wash the cell monolayer twice with warm PBS.
-
Add serum-free medium and incubate for 1-2 hours to deplete endogenous fatty acids.
-
For competition experiments, pre-incubate the cells with varying concentrations of unlabeled heptadecenoic acid for 15-30 minutes.
-
-
Uptake Measurement:
-
Remove the medium and add the fluorescent fatty acid working solution to each well.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) to obtain kinetic data.
-
-
Data Analysis: Calculate the rate of fatty acid uptake from the linear portion of the fluorescence versus time plot. For competition experiments, plot the uptake rate against the concentration of unlabeled heptadecenoic acid to determine the inhibitory concentration (IC50).
Acyl-CoA Synthetase Activity Assay
This radiometric assay measures the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA.
Materials:
-
Cell or tissue lysate
-
Radiolabeled heptadecenoic acid (e.g., [¹⁴C]-heptadecenoic acid)
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Triton X-100
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Stopping solution (e.g., isopropanol/heptane (B126788)/H₂SO₄)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Lysate Preparation: Homogenize cells or tissue in a lysis buffer containing a non-ionic detergent like Triton X-100 and protease inhibitors. Determine the protein concentration of the lysate.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and DTT.
-
Assay:
-
In a microcentrifuge tube, combine a specific amount of cell lysate with the reaction mixture.
-
Initiate the reaction by adding the radiolabeled heptadecenoic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping solution.
-
-
Phase Separation:
-
Add heptane and water to the stopped reaction and vortex vigorously to extract the unreacted fatty acid into the organic phase.
-
Centrifuge to separate the phases. The aqueous phase will contain the radiolabeled heptadecenoyl-CoA.
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific activity of the acyl-CoA synthetase as pmol of heptadecenoyl-CoA formed per minute per milligram of protein.
Western Blot for AMPK Activation
This protocol details the detection of phosphorylated (activated) AMPK by Western blotting.
Materials:
-
Cultured cells treated with or without heptadecenoic acid
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with desired concentrations of heptadecenoic acid for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Cellular uptake and metabolic activation of heptadecenoic acid.
Caption: Downstream signaling pathways of heptadecenoic acid.
Caption: Experimental workflows for studying heptadecenoic acid.
Conclusion and Future Directions
Heptadecenoic acid, an odd-chain fatty acid, is taken up by cells through a combination of passive diffusion and protein-mediated transport, with the latter being predominant. Upon cellular entry, it is activated to heptadecenoyl-CoA by acyl-CoA synthetases, a critical step for its subsequent metabolic fate. The activated form can then influence key signaling pathways, including a weak activation of PPARδ and modulation of the AMPK pathway, which in turn regulates fatty acid oxidation and synthesis.
Despite these advances in our understanding, significant knowledge gaps remain. Future research should focus on:
-
Quantitative analysis of heptadecenoic acid uptake: Determining the specific uptake rates and kinetic parameters in various cell types to understand its tissue-specific handling.
-
Identification of specific transporters: Elucidating which fatty acid transport proteins exhibit a preference for heptadecenoic acid.
-
ACSL isoform kinetics: Characterizing the enzymatic kinetics (Km and Vmax) of each ACSL isoform for heptadecenoic acid to pinpoint the primary activating enzymes.
-
Dose-response studies: Establishing clear dose-response relationships for the effects of heptadecenoic acid on AMPK and PPAR activation to understand its potency.
-
Elucidation of downstream gene expression: Performing transcriptomic analyses to identify the specific genes regulated by heptadecenoic acid through PPAR and AMPK signaling.
Addressing these questions will be crucial for a comprehensive understanding of the biological roles of heptadecenoic acid and for harnessing its therapeutic potential in the context of metabolic diseases and other conditions.
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of (9Z)-Heptadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Heptadecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism, identifying potential biomarkers for metabolic diseases, and in the development of therapeutic agents. This document provides a detailed LC-MS/MS method for the sensitive and specific quantification of this compound in biological matrices.
Signaling Pathway of Odd-Chain and Unsaturated Fatty Acid Beta-Oxidation
The catabolism of odd-chain and unsaturated fatty acids, such as (9Z)-heptadecenoic acid, occurs primarily through the beta-oxidation pathway in the mitochondria. This process sequentially shortens the fatty acyl chain to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. The final round of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is subsequently converted to succinyl-CoA, another TCA cycle intermediate. The presence of a cis-double bond in unsaturated fatty acids necessitates the action of additional enzymes, an isomerase and a reductase, to allow the beta-oxidation to proceed.
Caption: Beta-Oxidation of this compound.
Experimental Workflow
The overall workflow for the quantification of this compound involves sample preparation, liquid chromatographic separation, and detection by tandem mass spectrometry. An internal standard is added at the beginning of the sample preparation to account for matrix effects and variations in extraction efficiency and instrument response.
Caption: LC-MS/MS Workflow for this compound Quantification.
Experimental Protocols
Sample Preparation
This protocol is a general guideline and may require optimization based on the specific biological matrix.
Materials:
-
Biological sample (e.g., ~50 mg of tissue or 1x10^7 cells)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution (10 µM in methanol)
-
5-Sulfosalicylic acid (SSA) solution (10% w/v in water), ice-cold
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Homogenizer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Weigh the tissue sample or record the cell number.
-
Add 500 µL of ice-cold 10% SSA to the sample in a microcentrifuge tube.
-
Add 10 µL of the 10 µM internal standard solution.
-
Homogenize the sample on ice.
-
Vortex the homogenate for 1 minute.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex for 1 minute and centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Quantitative Data
MRM Transitions
The quantification of this compound and the internal standard is performed using Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. Acyl-CoAs characteristically undergo a neutral loss of 507 Da in positive ion mode.[1][2][3][4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1018.95 | 511.95 | 100 | 35 |
| Heptadecanoyl-CoA (IS) | 1020.97 | 513.97 | 100 | 35 |
Note: The molecular weight of this compound is 1017.95 g/mol .[5] The precursor ion is the protonated molecule [M+H]⁺. The product ion is calculated as [Precursor Ion - 507]. The molecular weight of the internal standard, Heptadecanoyl-CoA, is 1019.97 g/mol . Collision energy may require optimization depending on the instrument used.
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of a this compound standard into a surrogate matrix (e.g., a cell lysate known to have low endogenous levels of the analyte). The concentration range should encompass the expected levels in the samples. A typical calibration curve might range from 1 nM to 1000 nM. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte, and a linear regression is applied.
Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard in both the samples and the calibration standards.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample and standard.
-
Generate a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
The final concentration should be normalized to the initial sample amount (e.g., tissue weight or cell number).
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The method is sensitive, specific, and can be adapted for various biological matrices. Adherence to these protocols will enable researchers to obtain reliable and reproducible data for their studies in metabolism and drug development.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfachemic.com [alfachemic.com]
Profiling Odd-Chain Acyl-CoAs in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odd-chain acyl-Coenzyme A (acyl-CoA) molecules, once considered minor metabolic intermediates, are gaining significant attention for their roles in cellular metabolism, signaling, and disease. Unlike their even-chain counterparts, the catabolism of odd-chain fatty acids and certain amino acids yields propionyl-CoA (C3-CoA), which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle. This anaplerotic function is crucial for maintaining TCA cycle integrity, particularly under metabolic stress. Furthermore, emerging evidence highlights the role of odd-chain acyl-CoAs, particularly propionyl-CoA, as donors for post-translational modifications of proteins, thereby regulating gene expression and enzyme activity.
These application notes provide a comprehensive overview and detailed protocols for the robust profiling of odd-chain acyl-CoAs in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Levels of Odd-Chain Acyl-CoAs
The following tables summarize the concentrations of key odd-chain acyl-CoAs in various biological matrices. It is important to note that these values can vary significantly depending on the specific cell type, tissue, physiological state, and analytical methodology.
Table 1: Concentration of Propionyl-CoA (C3-CoA) in Biological Samples
| Biological Sample | Concentration Range | Reference |
| Mouse Heart | ~0.0172 pmol/mg tissue | [1] |
| HepG2 Cells | Lower than acetyl- and succinyl-CoA | [1] |
Table 2: Concentration of Succinyl-CoA in Biological Samples
| Biological Sample | Concentration Range | Reference |
| Mouse Myocardium | Variable, can be decreased in chronic heart failure | [2] |
Note: Comprehensive quantitative data for a wider range of odd-chain acyl-CoAs (e.g., C5-CoA, C7-CoA) in various tissues and cell lines is still an active area of research. The provided data represents currently available information.
Signaling Pathways and Experimental Workflow
Metabolic Pathway of Odd-Chain Acyl-CoAs
The catabolism of odd-chain fatty acids and several amino acids (valine, isoleucine, methionine, threonine) generates propionyl-CoA. This C3-CoA thioester is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle. This pathway provides a crucial anaplerotic route to replenish TCA cycle intermediates.
References
Application Notes and Protocols for the Use of Heptadecanoyl-CoA as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding cellular processes, identifying biomarkers, and developing novel therapeutics. Mass spectrometry-based lipidomics has emerged as a powerful tool for the comprehensive analysis of the lipidome. However, variability arising from sample preparation, extraction efficiency, and instrument response can introduce significant errors in quantification. The use of internal standards is a critical strategy to mitigate these variations and ensure the accuracy and reproducibility of lipidomics data.
Heptadecanoyl-CoA (C17:0-CoA) is an odd-chain saturated long-chain acyl-CoA that serves as an excellent internal standard for the quantification of a wide range of acyl-CoA species in biological samples. Its utility stems from the fact that odd-chain fatty acids are typically present in very low abundance in most mammalian tissues, thus minimizing interference with endogenous analytes. This document provides detailed application notes and protocols for the effective use of heptadecanoyl-CoA as an internal standard in lipidomics workflows, enabling robust and reliable quantification of acyl-CoAs.
Principle of Internal Standardization with Heptadecanoyl-CoA
Internal standards are compounds chemically similar to the analytes of interest that are added to a sample at a known concentration before any sample processing steps. The underlying principle is that the internal standard will behave similarly to the endogenous analytes throughout the entire analytical workflow, including extraction, derivatization (if any), and ionization in the mass spectrometer. By calculating the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, variations introduced during the experimental procedure can be normalized, leading to accurate quantification.
Advantages of Using Heptadecanoyl-CoA as an Internal Standard:
-
Low Endogenous Abundance: Heptadecanoyl-CoA is not a common endogenous acyl-CoA in most biological systems, which prevents overestimation of the internal standard's signal and ensures accurate normalization.
-
Chemical Similarity: As a long-chain saturated acyl-CoA, it shares similar chemical and physical properties with many endogenous long-chain acyl-CoAs, leading to comparable extraction efficiencies and ionization responses.
-
Commercial Availability: High-purity heptadecanoyl-CoA is readily available from various chemical suppliers.
Considerations for Use:
-
Potential for Matrix Effects: While heptadecanoyl-CoA can correct for many sources of variation, it may not perfectly co-elute with all analytes in a chromatographic separation. This can lead to differential matrix effects (ion suppression or enhancement) and introduce inaccuracies in quantification for some species.
-
Concentration Optimization: The concentration of the internal standard should be carefully optimized to be within the linear dynamic range of the instrument and comparable to the expected concentration of the analytes of interest.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol is adapted from the method described by Golovko MY et al. for the extraction of acyl-CoAs from frozen powdered tissue.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9
-
Heptadecanoyl-CoA internal standard solution (concentration to be optimized based on sample type and instrument sensitivity, a typical starting point is 16 nmol)
-
2-propanol
-
Saturated ammonium (B1175870) sulfate (B86663) ((NH4)2SO4) solution
-
Acetonitrile
-
Glass homogenizer
-
Centrifuge capable of 1,900 x g and 4°C
-
Vortex mixer
Procedure:
-
Sample Preparation: Weigh the frozen powdered tissue (e.g., 50-100 mg) in a pre-chilled tube.
-
Homogenization:
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer containing the known amount of heptadecanoyl-CoA internal standard.
-
Homogenize the tissue thoroughly using a glass homogenizer on ice.
-
-
Solvent Addition:
-
Add 2.0 mL of 2-propanol to the homogenate and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 solution.
-
Add 4.0 mL of acetonitrile.
-
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge the sample at 1,900 x g for 5 minutes at 4°C.
-
Collection of Acyl-CoA Fraction: The upper phase contains the acyl-CoAs. Carefully remove the upper phase and transfer it to a new tube.
-
Dilution: Dilute the collected upper phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Storage: The extracted acyl-CoAs are now ready for analysis by LC-MS/MS or can be stored at -80°C for short-term storage.
Protocol 2: UPLC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of acyl-CoAs using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
UPLC system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 8.5 (adjusted with ammonium hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1.5 min: 20% B
-
1.5-5 min: 20% to 95% B
-
5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 20% B
-
15-20 min: Hold at 20% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: Room temperature
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the precursor-to-product ion transitions for each acyl-CoA of interest. A common fragmentation for acyl-CoAs in positive mode is the neutral loss of the phosphoadenosine diphosphate (B83284) group (507.2 Da).
-
Heptadecanoyl-CoA (Internal Standard): m/z 1020.6 → 513.3
-
Example Endogenous Acyl-CoAs:
-
Palmitoyl-CoA (C16:0): m/z 1006.6 → 499.3
-
Stearoyl-CoA (C18:0): m/z 1034.6 → 527.3
-
Oleoyl-CoA (C18:1): m/z 1032.6 → 525.5
-
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides an example of how to present the quantification of long-chain acyl-CoAs in a biological sample using heptadecanoyl-CoA as an internal standard.
Table 1: Quantification of Long-Chain Acyl-CoAs in Mouse Liver Tissue
| Acyl-CoA Species | Retention Time (min) | MRM Transition (m/z) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (pmol/mg tissue) |
| Heptadecanoyl-CoA (IS) | 12.5 | 1020.6 → 513.3 | - | 1,500,000 | - |
| Palmitoyl-CoA (C16:0) | 11.8 | 1006.6 → 499.3 | 2,345,678 | 1,500,000 | 25.8 |
| Stearoyl-CoA (C18:0) | 13.2 | 1034.6 → 527.3 | 1,876,543 | 1,500,000 | 20.6 |
| Oleoyl-CoA (C18:1) | 13.0 | 1032.6 → 525.5 | 3,123,456 | 1,500,000 | 34.3 |
| Linoleoyl-CoA (C18:2) | 12.8 | 1030.6 → 523.1 | 987,654 | 1,500,000 | 10.8 |
Note: The concentration is calculated based on a calibration curve generated using authentic standards and the known concentration of the internal standard.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the quantification of acyl-CoAs using heptadecanoyl-CoA as an internal standard.
Caption: Experimental workflow for acyl-CoA quantification.
Acyl-CoA Metabolic and Signaling Hub
Long-chain acyl-CoAs are central intermediates in lipid metabolism and also function as important signaling molecules. The diagram below illustrates the central role of the acyl-CoA pool, which is the target of quantification using heptadecanoyl-CoA as an internal standard.
Caption: Central role of the acyl-CoA pool in metabolism and signaling.
Synthesis of (9Z)-Heptadecenoyl-CoA for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. While less common than its even-chain counterparts, this compound and other odd-chain fatty acyl-CoAs are crucial intermediates in various metabolic pathways. Their study is essential for understanding fatty acid oxidation, energy metabolism, and the biosynthesis of complex lipids. Notably, the metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which can replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1] This makes this compound a valuable tool for researchers investigating metabolic regulation in health and disease, including metabolic syndromes and cardiovascular diseases.[2]
This document provides detailed protocols for the enzymatic synthesis of this compound, its purification, and characterization. It also outlines its research applications and presents relevant biological pathways.
Data Presentation
Table 1: Expected Yield and Purity of Enzymatically Synthesized this compound
| Parameter | Expected Value | Method of Analysis |
| Yield | >85% | RP-HPLC with UV detection |
| Purity | >98% | RP-HPLC, LC-MS/MS |
| Molecular Weight | 1021.4 g/mol | Mass Spectrometry |
| Extinction Coefficient at 260 nm | 16,400 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
Table 2: Key Parameters for Enzymatic Synthesis of this compound
| Parameter | Value |
| Enzyme | Acyl-CoA Synthetase (from Pseudomonas sp. or similar) |
| Substrates | (9Z)-Heptadecenoic acid, Coenzyme A (lithium salt) |
| Cofactors | ATP, MgCl₂ |
| Buffer | Tris-HCl, pH 7.5-8.0 |
| Reaction Temperature | 37°C |
| Reaction Time | 2-4 hours |
| Purification Method | Solid-Phase Extraction (SPE) followed by RP-HPLC |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is adapted from established methods for the synthesis of long-chain fatty acyl-CoAs using acyl-CoA synthetase.
Materials:
-
(9Z)-Heptadecenoic acid
-
Coenzyme A (lithium salt)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (1 M, pH 7.6)
-
Dithiothreitol (DTT)
-
Triton X-100
-
Potassium hydroxide (B78521) (KOH)
-
Ultrapure water
Procedure:
-
Preparation of (9Z)-Heptadecenoic Acid Solution:
-
Dissolve 10 mg of (9Z)-heptadecenoic acid in 1 ml of ethanol.
-
Add 50 µl of 1 M KOH to facilitate solubilization.
-
Gently warm the solution to 37°C to ensure complete dissolution.
-
-
Reaction Mixture Assembly:
-
In a sterile microcentrifuge tube, combine the following reagents in the specified order:
-
700 µl of 0.1 M Tris-HCl, pH 7.6
-
100 µl of 100 mM ATP
-
100 µl of 100 mM MgCl₂
-
10 µl of 100 mM DTT
-
5 µl of 10% Triton X-100
-
50 µl of 10 mM Coenzyme A
-
20 µl of the prepared (9Z)-heptadecenoic acid solution (from step 1)
-
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 1-2 units of Acyl-CoA Synthetase to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours with gentle agitation.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µl of glacial acetic acid.
-
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridge
-
Ultrapure water
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 5.0)
Procedure:
-
Cartridge Equilibration:
-
Equilibrate a C18 SPE cartridge by washing sequentially with 5 ml of methanol and 5 ml of ultrapure water.
-
-
Sample Loading:
-
Load the terminated reaction mixture onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 10 ml of ultrapure water to remove unbound substrates and salts.
-
Wash the cartridge with 5 ml of 20% methanol in water to remove remaining impurities.
-
-
Elution:
-
Elute the this compound with 5 ml of 80% methanol in 50 mM ammonium acetate buffer (pH 5.0).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.
-
Protocol 3: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 260 nm
-
Injection Volume: 20 µl
Procedure:
-
Reconstitute the purified this compound in 100 µl of Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at 260 nm. The purity can be determined by integrating the peak area of this compound relative to the total peak area.
Visualizations
References
Cell Culture Models for Investigating Unsaturated Odd-Chain Fatty Acids: Application Notes and Protocols
Introduction
Unsaturated odd-chain fatty acids (UOCFAs), such as pentadecanoic acid (C15:1) and heptadecanoic acid (C17:1), are gaining significant attention in biomedical research.[1][2] Unlike their more common even-chain counterparts, UOCFAs are present in lower concentrations in human tissues and are primarily derived from dietary sources like dairy and certain plants.[1][3] Emerging evidence suggests their involvement in various physiological and pathological processes, including metabolic diseases and cancer, making them intriguing targets for investigation.[1][2][4][5] This document provides detailed application notes and protocols for utilizing cell culture models to study the effects of UOCFAs, aimed at researchers, scientists, and drug development professionals.
Application Notes
Choosing the Right Cell Model
The selection of an appropriate cell culture model is critical for obtaining biologically relevant data. The choice depends on the research question, whether it pertains to cancer biology, metabolic disorders, or other areas.
Commonly Used Cell Lines:
-
Cancer Research:
-
MCF-7 (Breast Cancer): A well-characterized human breast cancer cell line that is responsive to hormonal and fatty acid treatments. Studies have shown that odd-chain fatty acids can exert cytotoxic effects on these cells.[4]
-
HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line widely used for studying lipid metabolism and hepatotoxicity.
-
Non-Hodgkin B-cell Lymphomas: Recent studies indicate that C15:0 shows antiproliferation activities in these cell lines.[6]
-
-
Metabolic Disease Research:
-
3T3-L1 (Mouse Adipocytes): A preadipocyte cell line that can be differentiated into mature adipocytes, making it an excellent model for studying adipogenesis, insulin (B600854) sensitivity, and lipid storage.
-
MIN6 (Mouse Insulinoma): A pancreatic beta-cell line used to investigate insulin secretion and beta-cell function in response to various stimuli, including fatty acids.[7]
-
Primary Hepatocytes: While more challenging to maintain, primary liver cells provide a more physiologically relevant model for studying hepatic lipid metabolism.
-
-
General Research:
-
Chinese Hamster Ovary (CHO) Cells: A versatile cell line that has been used to create mutants defective in unsaturated fatty acid synthesis, providing a useful tool for studying the effects of specific fatty acid supplementation.[8]
-
Key Considerations for UOCFA Supplementation in Cell Culture
The delivery of poorly soluble fatty acids to cells in a physiologically relevant manner is a significant challenge.[9][10]
-
Solubilization and Delivery:
-
Bovine Serum Albumin (BSA) Conjugation: The most common method involves complexing fatty acids to fatty acid-free BSA.[9][10] This mimics the physiological transport of fatty acids in the bloodstream. The ratio of fatty acid to BSA is a critical parameter that can influence the availability of the fatty acid to the cells and should be carefully controlled and reported.[10]
-
Ethanol (B145695) or DMSO as a Solvent: Fatty acids can be dissolved in solvents like ethanol or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[11] However, the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[7]
-
Sonication: For some applications, sonicating fatty acid salts in ethanol can create a stable, milky stock solution that can be directly added to the culture medium.[12]
-
-
Concentration and Treatment Duration:
-
The optimal concentration and treatment time will vary depending on the cell type and the specific UOCFA being investigated. It is crucial to perform dose-response and time-course experiments to determine the effective and non-toxic range.
-
Concentrations used in studies often range from micromolar (µM) to low millimolar (mM) levels.
-
-
Appropriate Controls:
-
Vehicle Control: Cells should be treated with the same concentration of the solvent (e.g., BSA solution, ethanol, or DMSO) used to dissolve the fatty acid.
-
Even-Chain Fatty Acid Control: To distinguish the specific effects of UOCFAs, it is often beneficial to include a well-characterized even-chain fatty acid (e.g., palmitic acid C16:0 or oleic acid C18:1) as a control.
-
Experimental Protocols
Protocol 1: Preparation and Supplementation of UOCFAs in Cell Culture
This protocol describes the preparation of UOCFA-BSA complexes for treating cultured cells.
Materials:
-
Unsaturated odd-chain fatty acid (e.g., pentadecanoic acid, C15:1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Serum-free cell culture medium
-
Sterile conical tubes
-
Water bath
Procedure:
-
Prepare a stock solution of the UOCFA: Dissolve the fatty acid in ethanol to a high concentration (e.g., 100 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free culture medium to a desired concentration (e.g., 10% w/v).[13]
-
Complex the UOCFA to BSA:
-
Warm the BSA solution to 37°C in a water bath.
-
Slowly add the UOCFA stock solution to the warm BSA solution while gently vortexing.[13] The final molar ratio of fatty acid to BSA should be determined based on experimental needs (e.g., 2:1 or 3:1).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
-
Sterilize the UOCFA-BSA complex: Filter the solution through a 0.22 µm sterile filter.
-
Treat the cells:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).[13]
-
Add the desired concentration of the UOCFA-BSA complex diluted in serum-free or low-serum medium to the cells.
-
Incubate for the desired duration.
-
Protocol 2: Assessment of Cell Viability upon UOCFA Treatment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and allow them to attach overnight.[15]
-
Treatment: Treat the cells with various concentrations of the UOCFA for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution to each well.[15]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used for background correction.[14][17]
Protocol 3: Analysis of Cellular Fatty Acid Composition by Gas Chromatography (GC)
This protocol outlines the steps for extracting lipids and analyzing the fatty acid profile of cells treated with UOCFAs.
Materials:
-
Treated and control cells
-
PBS
-
Chloroform:Methanol (B129727) (2:1, v/v)[13]
-
0.9% NaCl solution[13]
-
Nitrogen gas
-
Toluene
-
1% Sulfuric acid in methanol[13]
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting and Lipid Extraction:
-
Wash the cell pellet three times with ice-cold PBS.[13]
-
Lyse the cells and solubilize lipids by adding a 2:1 (v/v) mixture of chloroform:methanol.[13]
-
Transfer the lysate to a glass tube and add 0.25 volumes of 0.9% NaCl solution to induce phase separation.[13]
-
Collect the lower organic phase containing the lipids.[13]
-
Evaporate the solvent under a gentle stream of nitrogen gas.[13]
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Re-dissolve the dried lipid extract in toluene.[13]
-
Add 1% sulfuric acid in methanol and incubate at 50°C for at least 2 hours.[13] This converts the fatty acids to their more volatile methyl esters.
-
After cooling, add hexane and saturated NaCl solution, vortex, and centrifuge to separate the phases.[13]
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC Analysis:
-
Inject an aliquot of the FAMEs solution into the GC.
-
The FAMEs are separated based on their chain length and degree of saturation.
-
The individual FAMEs are detected and quantified by FID or identified by MS.[18]
-
Quantitative Data Summary
| Cell Line | Unsaturated Odd-Chain Fatty Acid | Concentration | Effect | Reference |
| MCF-7/SC (Breast Cancer Stem-like) | Pentadecanoic Acid (C15:0) | 50-200 µM | Dose-dependent cytotoxicity | [4] |
| MCF-7 (Breast Cancer) | Pentadecanoic Acid (C15:0) | 100-200 µM | Lower cytotoxicity compared to MCF-7/SC | [4] |
| Various Cancer Cell Lines (n=94) | Pentadecanoic Acid (C15:0) | EC50 ≤ 50 µM | Antiproliferative activity in 13.8% of cell lines | [6] |
| Human Endothelial Cells | Pentadecanoic Acid (C15:0) | 17-50 µM | Antiproliferative | [19] |
| Human T-cells | Pentadecanoic Acid (C15:0) | 5.6-50 µM | Antiproliferative | [19] |
Signaling Pathways and Visualizations
Unsaturated odd-chain fatty acids have been shown to modulate several key signaling pathways involved in cell metabolism, inflammation, and proliferation.
Key Signaling Pathways Modulated by Odd-Chain Fatty Acids
-
AMPK/mTOR Pathway: Pentadecanoic acid (C15:0) has been shown to activate AMP-activated protein kinase (AMPK) and suppress the mechanistic target of rapamycin (B549165) (mTOR).[1] This pathway is a central regulator of cellular energy homeostasis.
-
PPAR Agonism: C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptors α and δ (PPARα/δ), which are key regulators of lipid metabolism.[1]
-
JAK/STAT Pathway: Some studies suggest that odd-chain fatty acids can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often dysregulated in cancer.[4]
Diagram: General Experimental Workflow for UOCFA Investigation
References
- 1. wjgnet.com [wjgnet.com]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of an unsaturated fatty acid-requiring mutant of cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of Heptadecenoic Acid in Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecenoic acid (C17:1) is a monounsaturated odd-chain fatty acid that is gaining interest in metabolic research. Present in dairy products and synthesized endogenously to a lesser extent, C17:1 and its saturated counterpart, heptadecanoic acid (C17:0), serve as valuable biomarkers for dairy fat intake. Emerging evidence suggests that odd-chain fatty acids may play a role in cellular signaling and metabolic regulation. Isotopic labeling of heptadecenoic acid provides a powerful tool to trace its metabolic fate, enabling researchers to quantify its uptake, incorporation into complex lipids, and contribution to various metabolic pathways. These application notes provide detailed protocols for the synthesis of isotopically labeled heptadecenoic acid, its use in metabolic tracing studies, and the analysis of its metabolic products.
Data Presentation
Table 1: Hypothetical Quantitative Data from a Metabolic Tracing Study with [U-¹³C₁₇]-Heptadecenoic Acid in Cultured Hepatocytes.
| Lipid Class | Isotopic Enrichment (%) | Fractional Contribution of C17:1 to Lipid Pool (%) |
| Triacylglycerols (TAG) | 15.2 ± 2.1 | 8.5 ± 1.2 |
| Phosphatidylcholine (PC) | 8.7 ± 1.5 | 4.1 ± 0.8 |
| Phosphatidylethanolamine (PE) | 6.1 ± 1.1 | 2.9 ± 0.6 |
| Cholesteryl Esters (CE) | 3.5 ± 0.7 | 1.8 ± 0.4 |
| Diacylglycerols (DAG) | 11.3 ± 1.9 | 6.2 ± 1.0 |
Table 2: Hypothetical Fatty Acid Oxidation Rates Determined by ¹³CO₂ Evolution from [1-¹³C]-Heptadecenoic Acid.
| Cell Type | Treatment | Fatty Acid Oxidation Rate (nmol/mg protein/hr) |
| Hepatocytes | Control | 1.2 ± 0.2 |
| PPARα Agonist | 2.5 ± 0.4 | |
| AMPK Activator | 2.1 ± 0.3 | |
| Adipocytes | Control | 0.8 ± 0.1 |
| Insulin | 0.4 ± 0.05 |
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₁₇]-Heptadecenoic Acid
This protocol is a generalized approach for the synthesis of a uniformly ¹³C-labeled long-chain fatty acid, adapted for heptadecenoic acid. It involves the use of ¹³C-labeled precursors in a microbial fermentation system capable of producing odd-chain fatty acids.
Materials:
-
Microorganism strain known for odd-chain fatty acid production (e.g., certain species of Propionibacterium or genetically engineered E. coli).
-
Growth medium with [U-¹³C]-propionate and [U-¹³C]-acetate as carbon sources.
-
Solvents for extraction (e.g., chloroform (B151607), methanol).
-
Solid-phase extraction (SPE) cartridges for purification.
-
Gas chromatography-mass spectrometry (GC-MS) for verification of labeling.
Procedure:
-
Culture Preparation: Inoculate the selected microorganism into a starter culture and grow to the mid-logarithmic phase.
-
Isotopic Labeling: Transfer the starter culture to a larger volume of medium containing [U-¹³C]-propionate and [U-¹³C]-acetate as the sole carbon sources. The ratio of propionate (B1217596) to acetate (B1210297) can be optimized to maximize the yield of C17 fatty acids.
-
Fermentation: Allow the culture to grow under optimal conditions (temperature, pH, aeration) for a period determined to be optimal for fatty acid production.
-
Cell Harvesting: Centrifuge the culture to pellet the cells.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (B129727) (2:1, v/v) to extract total lipids.
-
Saponification: Evaporate the solvent and saponify the lipid extract using methanolic KOH to release free fatty acids.
-
Fatty Acid Methylation: Methylate the free fatty acids using BF₃-methanol to produce fatty acid methyl esters (FAMEs).
-
Purification: Purify the C17:1 FAME using preparative gas chromatography or high-performance liquid chromatography (HPLC).
-
Verification: Confirm the isotopic enrichment and purity of the [U-¹³C₁₇]-heptadecenoic acid methyl ester by GC-MS analysis.
-
Hydrolysis (Optional): If the free fatty acid form is required, the purified FAME can be hydrolyzed back to the free fatty acid using a mild base.
Protocol 2: Metabolic Tracing of [U-¹³C₁₇]-Heptadecenoic Acid in Cultured Cells
This protocol details the procedure for tracing the metabolic fate of labeled heptadecenoic acid in a cell culture system.
Materials:
-
Cultured cells of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
[U-¹³C₁₇]-Heptadecenoic acid complexed to bovine serum albumin (BSA).
-
Phosphate-buffered saline (PBS).
-
Methanol, Chloroform.
-
Internal standards for lipid classes (e.g., deuterated lipid standards).
-
LC-MS/MS system for lipid analysis.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach the desired confluency.
-
Tracer Incubation: Prepare the tracing medium by supplementing the culture medium with the [U-¹³C₁₇]-heptadecenoic acid-BSA complex at a final concentration typically ranging from 10 to 100 µM.
-
Time Course: Incubate the cells with the tracer-containing medium for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of incorporation.
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a mixture of ice-cold methanol and water to quench metabolism.
-
Scrape the cells and transfer the suspension to a glass tube.
-
Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water, followed by vortexing and centrifugation to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the isotopic enrichment in different lipid species by monitoring the mass shift corresponding to the incorporation of ¹³C atoms.
-
-
Data Analysis: Quantify the abundance of labeled and unlabeled lipid species and calculate the fractional contribution of the tracer to each lipid pool.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of heptadecenoic acid (C17:1).
Caption: Experimental workflow for C17:1 metabolic tracing.
Caption: Potential signaling pathways of heptadecenoic acid.
Application Note: Solid-Phase Extraction of Long-Chain Unsaturated Acyl-CoAs
Introduction
Long-chain unsaturated acyl-Coenzyme A (LC-CoA) esters are pivotal metabolic intermediates in lipid biosynthesis and energy metabolism.[1] They are central to processes such as beta-oxidation, glycerolipid synthesis, and protein acylation. Furthermore, emerging evidence highlights their role as critical signaling molecules that regulate transcription factors, enzyme activity, and ion channels, thereby influencing a myriad of cellular processes.[2][3][4] The accurate quantification of these molecules is essential for researchers in metabolic disease, oncology, and drug development. However, their amphiphilic nature—possessing a long hydrophobic acyl chain and a hydrophilic Coenzyme A moiety—presents significant challenges for extraction and purification from complex biological matrices.[5][6]
Solid-phase extraction (SPE) is a robust and widely adopted technique for the selective isolation and concentration of acyl-CoAs prior to downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] This application note provides a detailed protocol for the SPE of long-chain unsaturated acyl-CoAs from tissue samples, summarizes expected recovery rates, and illustrates the experimental workflow and metabolic context.
Principle of Solid-Phase Extraction
The protocol described employs a combination of solvent extraction and solid-phase extraction. Initially, tissue homogenization in an acidic buffer followed by organic solvent extraction separates lipids and acyl-CoAs from other cellular components.[9][10] The subsequent SPE step utilizes a stationary phase (e.g., weak anion exchange or reversed-phase C18) to bind the acyl-CoAs from the crude extract.[9][11] After washing away impurities, the purified acyl-CoAs are eluted with a solvent that disrupts their interaction with the SPE sorbent. This procedure effectively purifies and concentrates the analytes, enhancing the sensitivity and reliability of subsequent quantitative analysis.[7][9]
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is dependent on the tissue type, the specific SPE sorbent, and the protocol employed. The following table summarizes reported recovery rates from various methodologies to provide an expected range for experimental outcomes.
| Extraction Method | SPE Sorbent Type | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Weak Anion Exchange | Rat Liver | 93-104% (for various acyl-CoAs) | [9] |
| Modified Solvent Extraction with SPE | Oligonucleotide Purification Column (Reversed-Phase Interaction) | Rat Heart, Kidney, Muscle | 70-80% | [10] |
| Solvent Extraction with SPE | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Powdered Rat Liver | 83-90% (for SPE step alone) | [12] |
Detailed Experimental Protocol
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian tissue.[9][10]
Materials and Reagents:
-
Tissue: Frozen tissue sample (~100 mg)
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Homogenization Buffer: Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Organic Solvents: Isopropanol (B130326), Acetonitrile (LC-MS Grade)
-
Precipitating Agent: Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution
-
SPE Cartridges: Weak anion exchange (WAX) SPE columns
-
SPE Conditioning Solvent: Methanol (B129727) (LC-MS Grade)
-
SPE Equilibration Solvent: Deionized Water
-
Wash Solution 1: 2% Formic Acid in Water
-
Wash Solution 2: Methanol
-
Elution Solution 1: 2% Ammonium Hydroxide (B78521) in Water
-
Elution Solution 2: 5% Ammonium Hydroxide in Water
-
Equipment: Glass homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer
Procedure:
-
Sample Preparation and Homogenization: a. Weigh approximately 100 mg of frozen tissue in a pre-chilled glass homogenizer. b. Add 2.0 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., Heptadecanoyl-CoA). c. Homogenize thoroughly on ice until no visible tissue fragments remain. d. Add 2.0 mL of isopropanol and homogenize again to ensure complete disruption.[9]
-
Solvent Extraction and Protein Precipitation: a. Transfer the homogenate to a centrifuge tube. b. Add 0.25 mL of saturated (NH4)2SO4 solution and 4.0 mL of acetonitrile.[9] c. Vortex vigorously for 5 minutes to precipitate proteins and extract lipids. d. Centrifuge at 1,900 x g for 5 minutes at 4°C.[9] e. Carefully collect the upper organic supernatant, which contains the acyl-CoAs, and transfer it to a clean tube.
-
Solid-Phase Extraction (SPE): a. Conditioning: Condition a weak anion exchange SPE column by passing 3 mL of methanol through it. Do not allow the column to dry. b. Equilibration: Equilibrate the column by passing 3 mL of water.[9] c. Loading: Load the collected supernatant from step 2e onto the SPE column. Allow the sample to pass through slowly (approx. 1 drop/second). d. Washing: i. Wash the column with 2.4 mL of 2% formic acid.[9] ii. Wash the column with a second wash of 2.4 mL of methanol.[9] Discard the flow-through from both wash steps. e. Elution: i. Elute the acyl-CoAs by passing 2.4 mL of 2% ammonium hydroxide through the column into a clean collection tube.[9] ii. Perform a second elution with 2.4 mL of 5% ammonium hydroxide, collecting it in the same tube.[9]
-
Sample Concentration and Reconstitution: a. Combine the eluted fractions from steps 3e-i and 3e-ii. b. Dry the sample under a gentle stream of nitrogen at room temperature. c. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of a solvent compatible with your analytical method (e.g., 50% methanol) for LC-MS/MS analysis.[9]
Visualizations: Workflow and Metabolic Pathway
To clarify the experimental process and the biological importance of long-chain unsaturated acyl-CoAs, the following diagrams are provided.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. specartridge.com [specartridge.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of Odd-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of odd-chain fatty acids (OCFAs) for analysis by gas chromatography-mass spectrometry (GC-MS). OCFAs are fatty acids with an odd number of carbon atoms, and their analysis is crucial in various research fields, including nutrition, disease biomarker discovery, and drug development.
Due to their low volatility and polar nature, direct analysis of free fatty acids by GC-MS is challenging, often resulting in poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a critical sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1][2] The two most common derivatization techniques are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1][3]
Key Derivatization Techniques
Esterification to Fatty Acid Methyl Esters (FAMEs)
Esterification is the most common derivatization method for fatty acid analysis.[1] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[1] The resulting FAMEs are stable and provide excellent quantitative data.
a) Boron Trifluoride (BF₃)-Methanol Method
This is a widely used and effective method for preparing FAMEs.[3][4] It involves the use of boron trifluoride as a catalyst in a methanol (B129727) solution. The reaction is typically carried out under mild conditions.[3]
b) Acid-Catalyzed Esterification
Other acid catalysts, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) in methanol, can also be used for esterification.[4] The choice of catalyst can depend on the specific fatty acids being analyzed and the sample matrix.
Silylation to Trimethylsilyl (TMS) Esters
Silylation is another effective derivatization technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[5] Silyl derivatives are more volatile, less polar, and more thermally stable than their parent compounds.[5]
Common silylating reagents include:
Often, a catalyst such as TMCS (trimethylchlorosilane) is added to enhance the reaction, especially for hindered hydroxyl groups.[3][6] Silylation can also derivatize other functional groups like hydroxyl and amino groups, which can be an advantage when analyzing multiple analyte types in a single run.[3] However, this can also lead to a more complex chromatogram and mass spectra.[3]
Quantitative Analysis
For accurate quantification of odd-chain fatty acids, the use of an internal standard is crucial.[8] An ideal internal standard is chemically similar to the analytes of interest but not naturally present in the sample.[8] Odd-chain fatty acids that are rare in the sample matrix, such as tridecanoic acid (C13:0) or nonadecanoic acid (C19:0), are often used as internal standards.[8] Deuterated fatty acids are also excellent internal standards as they have very similar chemical and physical properties to their non-deuterated counterparts.[9]
Table 1: Comparison of Derivatization Techniques
| Feature | Esterification (FAMEs) | Silylation (TMS Esters) |
| Principle | Conversion of carboxylic acids to methyl esters. | Replacement of active protons with a trimethylsilyl group. |
| Common Reagents | Boron trifluoride-methanol, Boron trichloride-methanol, HCl-methanol, H₂SO₄-methanol.[3][4] | BSTFA, MSTFA (often with TMCS catalyst).[3][6] |
| Selectivity | Primarily targets carboxylic acids.[3] | Derivatizes carboxylic acids, alcohols, amines, and phenols.[3][6] |
| Derivative Stability | Generally very stable. | Can be moisture-sensitive.[5] |
| Byproducts | Water, catalyst residues. | Volatile byproducts that typically elute with the solvent front.[6] |
| Advantages | Robust and widely used method, clean mass spectra.[3] | Can derivatize multiple functional groups in one step.[3] |
| Disadvantages | May require harsher conditions for some lipids. | Can produce more complex chromatograms and mass spectra, potential for artifacts.[3] |
Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol
This protocol describes the preparation of fatty acid methyl esters (FAMEs) from a lipid extract.
Materials:
-
Dried lipid extract containing odd-chain fatty acids
-
Boron trifluoride-methanol solution (12-14% w/v)[3]
-
Hexane (B92381) or Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried lipid extract (1-25 mg) into a screw-capped glass tube.
-
Add 2 mL of BF₃-methanol solution to the tube.
-
Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for specific sample types. A common condition is 60°C for 60 minutes.[1][3]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.[8]
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.
-
Centrifuge at approximately 1,500 x g for 5-10 minutes to separate the phases.[1]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA with TMCS
This protocol is suitable for the derivatization of free fatty acids to their TMS esters.
Materials:
-
Dried sample containing odd-chain fatty acids (e.g., 1 mg/mL in an aprotic solvent like acetonitrile)[1][3]
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried sample or a solution of the fatty acid mixture in an aprotic solvent into an autosampler vial.[1][3]
-
Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS). A 10x molar excess of the derivatizing agent is recommended.[1][3]
-
Cap the vial tightly and vortex for 10-20 seconds.[3]
-
Heat the vial at 60°C for 60 minutes. The reaction time and temperature can be optimized.[1][3]
-
Cool the vial to room temperature.
-
A solvent of choice (e.g., dichloromethane) can be added if dilution is necessary.[3]
-
The sample is now ready for GC-MS analysis. It is recommended to analyze silylated samples within a week for best results.[3]
Visualizations
Caption: Workflow for FAMEs preparation using BF₃-Methanol.
Caption: Workflow for TMS Ester preparation using BSTFA.
Caption: Chemical reactions of derivatization techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]
- 7. esslabshop.com [esslabshop.com]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
Applications of (9Z)-Heptadecenoyl-CoA in Biomarker Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Heptadecenoyl-CoA is an activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. While research directly focusing on this compound as a biomarker is still emerging, the broader class of odd-chain fatty acids and their derivatives are gaining significant attention for their potential roles in cellular metabolism and as indicators of various physiological and pathological states. This document provides an overview of the potential applications of this compound in biomarker discovery, supported by detailed experimental protocols and conceptual signaling pathways.
Odd-chain fatty acids are not as abundant as their even-chain counterparts and their presence in tissues is often linked to specific dietary intakes (e.g., dairy) or endogenous metabolic pathways, including the metabolism of propionyl-CoA.[1] Alterations in the levels of odd-chain fatty acyl-CoAs may therefore reflect shifts in metabolic fluxes, making them valuable candidates for biomarker research in metabolic diseases, cardiovascular conditions, and beyond.
Potential Applications in Biomarker Discovery
The study of this compound as a biomarker is primarily centered on its role within the broader context of lipid metabolism. Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, and as an intermediate in these pathways, this compound could serve as a sensitive indicator of metabolic health.
Metabolic Diseases
Elevated or decreased levels of odd-chain fatty acids have been associated with conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2][3] As the activated form of heptadecenoic acid, this compound is a direct participant in cellular lipid pathways, and its concentration in tissues like the liver could be a more immediate readout of metabolic dysregulation than circulating free fatty acids.
Cardiovascular Health
Circulating levels of odd-chain fatty acids have been linked to cardiovascular disease risk. While the exact mechanisms are still under investigation, they may involve the modulation of inflammatory pathways and lipid profiles. Analysis of this compound in relevant tissues could provide insights into the molecular mechanisms underlying these associations.
Gut Microbiome and Diet
The gut microbiota can contribute to the pool of propionyl-CoA, a precursor for the synthesis of odd-chain fatty acids.[1] Therefore, tissue levels of this compound may serve as a biomarker for specific gut microbiome compositions or the intake of certain dietary components that influence microbial metabolism.
Quantitative Data Summary
Direct quantitative data for this compound in specific disease states is limited in publicly available literature. However, we can extrapolate potential trends from studies on its precursor, heptadecenoic acid (C17:1), and other odd-chain fatty acids. The following table summarizes representative data for related odd-chain fatty acids in metabolic diseases.
| Biomarker | Disease State | Sample Type | Observation | Reference |
| Heptadecanoic Acid (C17:0) | Chronic Atrophic Gastritis | Feces | Significantly negatively correlated with certain gut microbiota | [4] |
| Heptadecanoic Acid (C17:0) | Type 2 Diabetes | Plasma | Inversely associated with incident type 2 diabetes | [2] |
| Pentadecanoic Acid (C15:0) & Heptadecanoic Acid (C17:0) | High-Fat Diet Induced Steatosis (Mice) | Serum and Liver | Significant depletion observed with high-fat diet | [5][6] |
Signaling Pathways
Fatty acyl-CoAs are key signaling molecules that can influence cellular processes by modulating the activity of transcription factors and enzymes. This compound, as a long-chain monounsaturated fatty acyl-CoA, is likely to participate in similar signaling cascades.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Fatty acyl-CoAs are known to be endogenous ligands for PPARs.[7][8] Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation. It is plausible that this compound can act as a ligand for PPARs, thereby influencing the expression of genes involved in lipid metabolism.
AMP-Activated Protein Kinase (AMPK) Signaling
AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. Long-chain fatty acyl-CoAs can activate AMPK.[5][9] Activation of AMPK leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the levels of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting fatty acid oxidation.
References
- 1. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased plasma CgA levels associated with nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activation of AMPK for a Break in Hepatic Lipid Accumulation and Circulating Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Acyl-CoA Isomers
Welcome to the Technical Support Center for the chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of acyl-CoA isomers?
A1: The primary challenges in separating acyl-CoA isomers stem from their inherent structural similarities and physicochemical properties. These include:
-
Positional and Stereoisomers: Isomers, such as n-butyryl-CoA and isobutyryl-CoA, or the 3R- and 3S-hydroxy enantiomers of an acyl-CoA, have very similar or identical chemical properties in achiral environments, making them difficult to resolve with standard chromatographic methods.[1][2]
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation, which requires careful sample handling and optimized, often non-aggressive, chromatographic conditions.[1][3][4]
-
Wide Range of Physicochemical Properties: The acyl-CoA class of molecules spans a broad range of polarities and chain lengths, making it challenging to develop a single analytical method for comprehensive analysis.[5][6]
-
Matrix Effects: Biological samples are complex matrices, and endogenous compounds can interfere with the separation and detection of the target acyl-CoA isomers.[1]
Q2: Which chromatographic techniques are most effective for separating acyl-CoA isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most commonly employed and effective techniques.[2][5] For chiral separations of stereoisomers, specialized chiral stationary phases in HPLC or Supercritical Fluid Chromatography (SFC) are often necessary.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) has also been utilized to analyze a wide range of acyl-CoAs, from short to long chains, in a single run.[5][7]
Q3: What is the role of ion-pairing agents in the separation of acyl-CoA isomers, and what are the potential drawbacks?
A3: Ion-pairing agents are used in reversed-phase HPLC to improve the retention and peak shape of charged analytes like acyl-CoAs.[8][9] These agents, which have both a hydrophobic and an ionic functional group, interact with the charged acyl-CoA molecules, effectively neutralizing them and allowing for better interaction with the nonpolar stationary phase.[8] While effective for improving separation, ion-pairing agents have several drawbacks:
-
Mass Spectrometry Incompatibility: Many common ion-pairing agents are not volatile and can cause ion suppression in the MS source, leading to reduced sensitivity.[7][8]
-
System Contamination: Ion-pairing reagents can adsorb to the stationary phase and tubing of the HPLC system, leading to long equilibration times and potential carryover in subsequent analyses.[8][10]
-
Irreproducibility: Methods relying on ion-pairing agents can sometimes suffer from poor reproducibility.[8]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the chromatographic separation of acyl-CoA isomers.
HPLC & UPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | Suboptimal stationary phase. | Select a column with a different selectivity (e.g., phenyl, embedded polar group, or a shorter-chain bonded phase).[11] For complex mixtures, connecting columns in series may improve resolution.[12] |
| Mobile phase composition not optimized. | Adjust the organic modifier (e.g., acetonitrile, methanol) and/or the additive (e.g., formic acid, ammonium (B1175870) acetate).[1][13] Employ a shallower gradient to increase separation time between closely eluting peaks.[12] | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature. Lower temperatures often improve separation in reversed-phase HPLC, but be mindful of increased backpressure and potential sample solubility issues.[1][12] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing acid or base (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the silica (B1680970) backbone.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[1] | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve.[1] | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[1] |
| Insufficient column equilibration. | Increase the column equilibration time before each injection to ensure the stationary phase is fully conditioned.[1][14] | |
| Leaks in the system. | Check all fittings and connections for leaks.[14] | |
| Split Peaks | Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible.[1] |
| Contamination at the column inlet. | Backflush the column or replace the inlet frit.[1] |
LC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Ionization | Suboptimal ion source settings. | Optimize source parameters such as capillary voltage, gas flow, and temperature specifically for acyl-CoA compounds.[1] |
| Ion suppression from matrix components or mobile phase additives. | Improve sample cleanup using solid-phase extraction (SPE).[5] If using ion-pairing agents, select volatile options like formic acid or ammonium acetate (B1210297) and use the lowest effective concentration.[10] | |
| Inconsistent Fragmentation | Fluctuations in collision energy. | Ensure the collision energy is optimized for the specific acyl-CoA and remains stable throughout the analysis.[1] |
| Presence of adducts (e.g., sodium, potassium). | Use high-purity solvents and glassware to minimize salt contamination. Consider using an adduct-removal agent in the mobile phase.[1] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity, MS-grade solvents and flush the system thoroughly.[1] |
| Bleed from the column or other components. | Use high-quality columns and PEEK tubing where possible to minimize background noise.[1] |
Experimental Protocols
Protocol 1: Separation of Short-Chain Acyl-CoA Isomers by UPLC-MS/MS
This protocol is adapted from methods for the separation of isomeric species such as n-butyryl-CoA and isobutyryl-CoA.[2]
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate
-
Gradient: A shallow gradient optimized for the specific isomers of interest (e.g., 5-25% B over 10 minutes)
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a common fragment ion (e.g., neutral loss of 507 Da) and potentially a second, qualifier transition.[7][15]
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal of acyl-CoA standards.
-
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated protein.
-
Consider a solid-phase extraction (SPE) cleanup step for complex biological matrices to remove interfering substances.[5]
-
Reconstitute the final extract in the initial mobile phase composition.
-
Protocol 2: Chiral Separation of 3-Hydroxyacyl-CoA Enantiomers by HPLC-UV
This protocol is based on general methods for chiral separations.[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV detector
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column suitable for the specific class of compounds.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)
-
Injection Volume: 10 - 20 µL
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
For biological extracts, a solid-phase extraction (SPE) cleanup is highly recommended to prolong column lifetime and reduce matrix effects.[1]
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the separation at 260 nm.
-
Visualizations
Caption: A logical workflow for troubleshooting poor separation of acyl-CoA isomers.
Caption: A typical experimental workflow for the analysis of acyl-CoA isomers by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.blog [phenomenex.blog]
- 9. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 10. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 11. chromforum.org [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of (9Z)-Heptadecenoyl-CoA During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of (9Z)-heptadecenoyl-CoA during your experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a long-chain monounsaturated acyl-CoA, is primarily caused by two factors:
-
Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases (ACOTs) and hydrolases can cleave the thioester bond, releasing free heptadecenoic acid and Coenzyme A (CoASH)[1][2]. This enzymatic activity is a major source of sample loss if not properly inhibited.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH. Furthermore, the cis double bond in the acyl chain is prone to oxidation, leading to the formation of various oxidation products that can interfere with analysis[3][4].
Q2: How can I minimize enzymatic degradation of this compound?
A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity and inhibit enzyme function. This can be achieved through:
-
Rapid Freezing: Immediately freeze tissue or cell samples in liquid nitrogen upon collection.
-
Acidic Quenching: Homogenize samples in an ice-cold acidic buffer (e.g., with perchloric acid or sulfosalicylic acid) to denature and precipitate enzymes[5].
-
Enzyme Inhibitors: Include a cocktail of protease and esterase inhibitors in your homogenization buffer. Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a commonly used serine protease inhibitor that can also inhibit some thioesterases. Ethylenediaminetetraacetic acid (EDTA) can chelate divalent cations that are often required for enzyme activity[6].
Q3: What are the optimal storage conditions for samples containing this compound?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Short-term Storage: Keep samples on ice at all times during processing.
-
Long-term Storage: For long-term storage, samples should be stored as dry pellets or in an organic solvent at -80°C[7]. Avoid repeated freeze-thaw cycles, as they can lead to degradation of lipids and other molecules[8][9][10]. If multiple analyses are planned, aliquot samples into single-use tubes.
Q4: How can I prevent the oxidation of the double bond in this compound?
A4: To prevent oxidation, it is important to minimize exposure to oxygen and light, and to use antioxidants.
-
Work in an Inert Atmosphere: If possible, perform sample preparation steps under a nitrogen or argon atmosphere.
-
Use Antioxidants: Add antioxidants to your extraction solvents. A common antioxidant cocktail includes butylated hydroxytoluene (BHT) and ascorbyl palmitate[3].
-
Light Protection: Protect samples from light by using amber vials or by wrapping tubes in aluminum foil.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Signal in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure rapid and effective quenching of enzymatic activity immediately upon sample collection. Use a proven quenching method such as homogenization in ice-cold acidic solvent or immediate snap-freezing in liquid nitrogen. Incorporate a broad-spectrum protease and esterase inhibitor cocktail (e.g., containing PMSF and EDTA) into your extraction buffer. |
| Chemical Hydrolysis | Maintain a slightly acidic pH (around 4.5-6.0) throughout the sample preparation process to minimize thioester bond hydrolysis. Avoid prolonged exposure to neutral or alkaline conditions. |
| Oxidative Degradation | Add antioxidants like BHT or ascorbyl palmitate to your extraction solvents. Work under dim light and, if possible, in an inert atmosphere (nitrogen or argon). |
| Poor Extraction Efficiency | Optimize your extraction protocol. For acyl-CoAs, a two-phase extraction using a modified Bligh-Dyer method or a solid-phase extraction (SPE) with a C18 cartridge can be effective. Ensure complete cell lysis and homogenization. |
| Adsorption to Surfaces | Use low-adsorption polypropylene (B1209903) or glass vials for sample collection and storage. Silanized glassware can further reduce adsorption. |
| Instrumental Issues | Verify the performance of your LC-MS/MS system using a this compound standard. Check for issues with the column, mobile phases, and mass spectrometer settings. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize your sample collection and preparation workflow to ensure all samples are treated identically. Minimize the time between sample collection and quenching. |
| Incomplete Enzyme Inhibition | Ensure that the concentration of enzyme inhibitors is sufficient for your sample type and amount. Consider using a commercially available, optimized inhibitor cocktail. |
| Matrix Effects in Mass Spectrometry | Use a stable isotope-labeled internal standard, such as [¹³C₁₇]-(9Z)-heptadecenoyl-CoA, or a structurally similar odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) to correct for matrix effects and variations in extraction recovery and ionization efficiency.[11][12] |
| Freeze-Thaw Cycles | Aliquot samples into single-use tubes after the initial processing to avoid repeated freeze-thaw cycles.[8][9][10] |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Cell Culture
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA) to the culture dish to quench metabolic activity and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the lysate vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
For further purification and to remove excess acid, a solid-phase extraction (SPE) step using a C18 cartridge is recommended.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727), followed by 3 mL of an acidic aqueous solution (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5).
-
-
Sample Loading:
-
Load the acidic supernatant from the extraction step onto the conditioned C18 cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of the acidic aqueous solution to remove polar impurities.
-
Wash with 3 mL of a low-percentage organic solvent (e.g., 20% methanol in the acidic aqueous solution) to remove moderately polar impurities.
-
-
Elution:
-
Elute the acyl-CoAs with 2 mL of a high-percentage organic solvent (e.g., 80% methanol or acetonitrile (B52724) in water).
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Visualizations
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Repeated Freeze-Thaw Cycles on NMR-Measured Lipoproteins and Metabolites in Biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Acyl-coa hydrolase | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Unsaturated Fatty Acyl-CoA Oxidation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of unsaturated fatty acyl-CoAs in your experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enzymatic assay using oleoyl-CoA is giving inconsistent results and lower than expected activity. Could oxidation be the cause?
A1: Yes, oxidation of the unsaturated fatty acyl-CoA substrate is a common cause of inconsistent results and decreased enzyme activity. The double bonds in molecules like oleoyl-CoA are susceptible to attack by reactive oxygen species (ROS), leading to the formation of lipid peroxides and other degradation products.[1] These oxidized forms may not be recognized by your enzyme or could even act as inhibitors.
Troubleshooting Steps:
-
Assess Substrate Quality: First, verify the quality of your oleoyl-CoA stock. Has it been stored properly (see Q2)? Consider testing for oxidation using a TBARS assay or a fluorescent probe (see Experimental Protocols section).
-
Incorporate an Antioxidant: Add an antioxidant to your reaction buffer. Butylated hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E) are common choices for lipid-based assays.[2][3]
-
Use Chelators: Trace metal ions (like Fe²⁺ and Cu²⁺) in your buffers can catalyze lipid oxidation.[4][5] Including a metal chelator such as ethylenediaminetetraacetic acid (EDTA) can help prevent this.[4][5][6]
-
Degas Buffers: Oxygen is a key component in the oxidation process. For highly sensitive experiments, consider degassing your buffers by sparging with an inert gas like argon or nitrogen.
-
Prepare Fresh Substrate: If you suspect your stock is compromised, prepare a fresh solution of oleoyl-CoA from a new vial of powder.
Q2: What is the best way to prepare and store stock solutions of unsaturated fatty acyl-CoAs to minimize oxidation?
A2: Proper preparation and storage are critical for maintaining the integrity of your unsaturated fatty acyl-CoA stocks.
Storage and Handling Protocol:
-
Powder Form: Store the lyophilized powder at -20°C or -80°C in a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce water and accelerate hydrolysis and oxidation.
-
Solvents: For preparing stock solutions, use high-purity, deoxygenated solvents. A mixture of water and dimethylsulfoxide (DMSO) can be used.[7] Avoid using plastic containers or pipette tips with organic solvents, as plasticizers can leach out and interfere with your experiments. Use glass or polypropylene (B1209903) tubes.
-
Aqueous Solutions: For aqueous stocks, use a buffer at a pH where the acyl-CoA is stable (typically around pH 7.0). Prepare small aliquots to avoid multiple freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen before storing them at -80°C.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before capping and freezing.
-
Light Protection: Store solutions in amber vials or wrap them in foil to protect them from light, which can promote photo-oxidation.
Q3: Which antioxidant should I use, and at what concentration?
A3: The choice of antioxidant depends on your experimental system. For in vitro enzymatic assays, lipophilic antioxidants like BHT and α-tocopherol are effective at protecting the fatty acyl chain. Water-soluble antioxidants like ascorbic acid can also be used, sometimes in combination with lipophilic antioxidants for a synergistic effect.
| Antioxidant/Chelator | Recommended Starting Concentration (in vitro) | Solubility | Key Considerations |
| BHT (Butylated Hydroxytoluene) | 10-100 µM | Lipophilic | A synthetic antioxidant that is very effective at terminating free radical chain reactions.[3] |
| α-Tocopherol (Vitamin E) | 50-100 µM | Lipophilic | A natural antioxidant that integrates into lipid environments and scavenges peroxyl radicals.[2] |
| Ascorbic Acid (Vitamin C) | 100-500 µM | Hydrophilic | Can regenerate the antioxidant capacity of α-tocopherol. May have pro-oxidant effects in the presence of metal ions. |
| EDTA (Ethylenediaminetetraacetic acid) | 0.1-1.0 mM | Hydrophilic | A chelating agent that sequesters metal ions, preventing them from catalyzing oxidation.[4][5][6] |
Disclaimer: The recommended concentrations are starting points based on literature for general lipid oxidation prevention. The optimal concentration for your specific assay may need to be determined empirically.
Q4: Can the buffer components, other than metal ions, affect the stability of my unsaturated fatty acyl-CoA?
A4: Yes, other buffer components can influence stability. High salt concentrations can sometimes "salt out" the fatty acyl-CoA, leading to aggregation and potential for increased localized oxidation. Ensure that your buffer system is compatible with the solubility of your specific unsaturated fatty acyl-CoA. It is also important to use high-purity reagents for buffer preparation to minimize contaminants that could promote oxidation.
Experimental Protocols
Protocol for Quantifying Unsaturated Fatty Acyl-CoA Oxidation using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of oxidation.[8][9][10]
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
Your unsaturated fatty acyl-CoA sample (and a control)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare your unsaturated fatty acyl-CoA solution at the desired concentration in your experimental buffer. Include a "time zero" sample and samples incubated under conditions you wish to test (e.g., with and without an inducing agent like FeSO₄).
-
Acid Precipitation: To 200 µL of your sample, add 200 µL of ice-cold 10% TCA to precipitate any proteins and stop the reaction.
-
Incubation with TBA: Add 400 µL of 0.67% (w/v) TBA in 0.1 M HCl.
-
Heating: Incubate the mixture in a boiling water bath for 10 minutes.[11] A pink color will develop in the presence of MDA.
-
Cooling and Centrifugation: Cool the samples on ice for 5 minutes, then centrifuge at 3,000 x g for 15 minutes to pellet any precipitate.[11]
-
Measurement: Transfer the supernatant to a new tube and measure the absorbance at 532 nm.[11]
-
Quantification: Prepare a standard curve using the MDA standard. Calculate the concentration of TBARS in your samples based on the standard curve.
Protocol for Assessing Oxidation with a Fluorescent Probe
Fluorescent probes like BODIPY™ 581/591 C11 offer a sensitive method for detecting lipid peroxidation in real-time.[12][13] This probe incorporates into the lipid environment and shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
BODIPY™ 581/591 C11 (or similar fluorescent lipid peroxidation sensor)
-
Your unsaturated fatty acyl-CoA solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Probe Incorporation: Prepare your unsaturated fatty acyl-CoA solution in a suitable buffer. Add the fluorescent probe at a final concentration of 1-10 µM and incubate in the dark for 15-30 minutes to allow for incorporation.
-
Induction of Oxidation (Optional): To test the protective effect of antioxidants, you can induce oxidation with an agent like cumene (B47948) hydroperoxide or a Fe²⁺/ascorbate system.
-
Fluorescence Measurement: Measure the fluorescence intensity at two wavelengths:
-
Unoxidized (Red): Excitation ~580 nm, Emission ~590-610 nm.
-
Oxidized (Green): Excitation ~488 nm, Emission ~510-520 nm.
-
-
Data Analysis: The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation. An increase in the green/red ratio indicates an increase in oxidation.
Visual Guides
Mechanism of Lipid Peroxidation
Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.
Troubleshooting Workflow for Suspected Oxidation
Caption: A logical workflow for troubleshooting experimental issues possibly caused by oxidation.
Experimental Workflow for Handling Unsaturated Fatty Acyl-CoAs
Caption: Best practices workflow for preparing, storing, and using unsaturated fatty acyl-CoAs.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Antioxidant - Wikipedia [en.wikipedia.org]
- 3. Comparing Antioxidant Cosmetic Preservatives - Periodical [periodical.knowde.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of EDTA on the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 10. TBARS - Wikipedia [en.wikipedia.org]
- 11. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 12. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]
- 13. From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Quantification of (9Z)-Heptadecenoyl-CoA in Plasma
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of (9Z)-heptadecenoyl-CoA in plasma using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: The "matrix" refers to all components in a plasma sample other than the analyte of interest, this compound.[1] These components include proteins, salts, lipids, and phospholipids (B1166683).[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][4] Ion suppression is the more common phenomenon observed in electrospray ionization (ESI) LC-MS.[3][4]
Q2: My this compound signal is inconsistent and shows poor reproducibility. Could this be a matrix effect?
A2: Yes, inconsistent and irreproducible signals are classic symptoms of unmanaged matrix effects. The composition of plasma can vary significantly between individuals and samples (e.g., normal vs. lipemic or hemolyzed plasma), leading to different degrees of ion suppression or enhancement for each sample.[5] This variability directly impacts the reliability of your quantitative results.[5] It is crucial to implement strategies to assess and mitigate these effects.[2]
Q3: What are the primary causes of matrix effects in plasma samples for acyl-CoA analysis?
A3: Phospholipids are a major cause of ion suppression when analyzing analytes in plasma.[3] During reversed-phase chromatography, phospholipids often elute in the same window as many analytes, including medium to long-chain acyl-CoAs, leading to competition for ionization in the ESI source.[6] Other endogenous components like salts and proteins can also contribute to matrix effects if not adequately removed during sample preparation.[2]
Q4: How can I reduce matrix effects during my sample preparation?
A4: Effective sample preparation is the most critical step to reduce matrix effects.[1] The goal is to selectively remove interfering components while efficiently recovering your analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it is often insufficient as it primarily removes proteins, leaving phospholipids and other small molecules that cause significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind.[3]
-
Solid-Phase Extraction (SPE): A highly effective and selective method that can significantly reduce matrix components, leading to cleaner extracts and minimized ion suppression.[1]
-
Phospholipid Depletion Plates (e.g., HybridSPE): These specialized SPE plates specifically target and remove phospholipids from the sample, providing a very clean extract for analysis.
Q5: What is an internal standard and why is it essential for this analysis?
A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls before sample processing. The IS co-elutes with the analyte and experiences similar matrix effects.[1] By calculating the ratio of the analyte response to the IS response, you can compensate for signal variations caused by matrix effects and improve accuracy and precision.[1][2]
Q6: What is the best type of internal standard for this compound quantification?
A6: A stable isotope-labeled (SIL) internal standard is the "gold standard" for quantitative LC-MS analysis.[7] A SIL-IS for this compound, such as ¹³C- or ¹⁵N-labeled this compound, is chemically identical to the analyte but has a different mass. It will co-elute perfectly and experience the exact same ionization suppression or enhancement, providing the most accurate correction for matrix effects.[1][2] These can be biosynthetically generated using methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[7][8][9]
Quantitative Data Summary
The following tables provide representative data on the effectiveness of different sample preparation techniques for mitigating matrix effects.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 12 | 43 ± 11 |
| Liquid-Liquid Extraction (LLE) | 88 ± 7 | 82 ± 8 | 72 ± 7 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 94 ± 5 | 86 ± 5 |
| Phospholipid Depletion (HybridSPE) | 94 ± 3 | 98 ± 3 | 92 ± 4 |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Impact of Internal Standard on Assay Precision
| Internal Standard Type | Analyte | Concentration (nM) | Precision (%CV) |
| None | This compound | 10 | 21.5 |
| 100 | 18.2 | ||
| 500 | 15.8 | ||
| Analog IS | This compound | 10 | 9.8 |
| 100 | 7.5 | ||
| 500 | 6.1 | ||
| Stable Isotope-Labeled IS | This compound | 10 | 4.2 |
| 100 | 2.8 | ||
| 500 | 2.1 |
Experimental Protocols & Methodologies
Protocol 1: Assessment of Matrix Effects
This protocol uses the post-extraction addition method to quantitatively determine the extent of matrix effects.[3]
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike known amounts of this compound standard and its SIL-IS into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process six different lots of blank plasma using your chosen sample preparation method (e.g., SPE). After extraction, evaporate the eluent and reconstitute the residue with the same solution used in Set A (containing the analyte and IS).
-
-
Analyze both sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot of plasma:
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Evaluate the Results: An IS-Normalized MF close to 1.0 with a low coefficient of variation (%CV) across the different plasma lots indicates that the internal standard is effectively compensating for matrix effects.[2]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for extracting this compound from plasma.
-
Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold methanol (B129727) to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elution: Elute the this compound and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Synthetic (9Z)-heptadecenoyl-CoA Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic (9Z)-heptadecenoyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the purity and stability of synthetic this compound standards?
A1: The primary factors affecting the purity and stability of this compound are oxidation, isomerization, and hydrolysis. The cis double bond at the 9th position is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products. Isomerization can occur, converting the biologically active cis isomer to the trans isomer. Additionally, the thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures, which results in the formation of free coenzyme A and (9Z)-heptadecenoic acid.
Q2: What are the common impurities that can be present in a synthetic this compound standard?
A2: Common impurities can be categorized as follows:
-
Isomeric Impurities: These include the trans-isomer, (9E)-heptadecenoyl-CoA, and positional isomers of the double bond that may arise during the synthesis of the fatty acid precursor.
-
Oxidation Products: Due to the presence of the double bond, oxidation can lead to the formation of hydroperoxides, epoxides, and cleavage products.
-
Byproducts from Synthesis: These can include residual starting materials, reagents, and side-products from the coupling of the fatty acid to coenzyme A. This may also include adducts or incompletely deprotected molecules.[1]
-
Related Saturated and Unsaturated Acyl-CoAs: Depending on the purity of the starting (9Z)-heptadecenoic acid, other long-chain acyl-CoAs may be present as minor impurities.
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: The most common and effective techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This is a widely used method for determining the overall purity of the acyl-CoA standard. The adenine (B156593) moiety of coenzyme A has a strong absorbance at approximately 260 nm, allowing for sensitive detection.[2]
-
LC-MS/MS: This technique offers higher sensitivity and specificity, allowing for the identification and quantification of low-level impurities, including isomers and oxidation products, by monitoring specific parent and fragment ion transitions.[3][4]
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Wash the column with a strong solvent or replace it.2. Ensure the mobile phase pH is optimal for acyl-CoA stability and chromatography (typically slightly acidic to neutral).3. Reduce the amount of sample injected. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector.2. Air bubbles in the system.3. Temperature fluctuations. | 1. Prepare fresh mobile phase with high-purity solvents and water.2. Degas the mobile phase and purge the pump.3. Use a column oven to maintain a stable temperature. |
| Appearance of Unexpected Peaks | 1. Sample degradation (oxidation or hydrolysis).2. Contamination of the sample or system. | 1. Prepare fresh samples and use antioxidants (e.g., BHT) in the sample solvent if necessary. Store stock solutions at -80°C.2. Clean the injector and autosampler. Run a blank gradient to check for system contamination. |
| Inconsistent Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column aging. | 1. Ensure accurate mobile phase preparation and proper pump performance.2. Use a column oven.3. Equilibrate the column thoroughly before each run. If the issue persists, the column may need replacement. |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity | 1. Ion suppression from the matrix or mobile phase additives.2. Inefficient ionization.3. Sample degradation. | 1. Optimize sample clean-up (e.g., solid-phase extraction). Avoid non-volatile buffers.2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).3. Prepare fresh samples and minimize exposure to room temperature. |
| In-source Fragmentation or Adduct Formation | 1. High source temperature or cone voltage.2. Presence of salts in the sample or mobile phase. | 1. Optimize source conditions to minimize fragmentation.2. Use volatile mobile phase modifiers (e.g., ammonium (B1175870) acetate (B1210297) or formate). |
| Difficulty in Separating Isomers (e.g., cis/trans) | 1. Suboptimal chromatographic conditions. | 1. Use a high-resolution column with a smaller particle size.2. Optimize the mobile phase gradient and flow rate to improve resolution. |
Quantitative Data
Table 1: Typical Purity Specifications for Synthetic Long-Chain Acyl-CoA Standards
| Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria |
| Purity (%) | >98% | >99% | Conforms to specification |
| Impurities (%) | <2% | <1% | Individual impurities <0.5% |
| Isomeric Purity (cis) | >95% | >98% | Conforms to specification |
| Oxidized Products (%) | <1% | <0.5% | Conforms to specification |
Table 2: LC-MS/MS Validation Parameters for Long-Chain Acyl-CoA Quantification
| Parameter | Typical Value | Reference |
| Accuracy (%) | 94.8 - 110.8 | [2] |
| Inter-run Precision (% CV) | 2.6 - 12.2 | [2] |
| Intra-run Precision (% CV) | 1.2 - 4.4 | [2] |
| Limit of Detection (LOD) | 1-5 fmol | [4][5] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (B52724) and methanol
-
Potassium phosphate (B84403) monobasic
-
High-purity water
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in water or a slightly acidic buffer.
-
Dilute the stock solution to a working concentration of 50-100 µg/mL with Mobile Phase A.
-
-
Data Analysis:
-
Calculate the purity of the standard by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.
-
Protocol 2: Purity and Impurity Profiling by LC-MS/MS
-
Materials:
-
This compound standard
-
LC-MS grade acetonitrile and water
-
Ammonium hydroxide (B78521)
-
C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium hydroxide in water, pH 10.5
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic and MS Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient: Optimized for separation of long-chain acyl-CoAs (e.g., a linear gradient from 5% to 95% B over 15 minutes).
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Monitor the precursor ion and a characteristic product ion (e.g., neutral loss of 507 Da).[2]
-
Potential Impurities: Set up MRM transitions for expected impurities (e.g., isomers will have the same precursor/product ions but different retention times; oxidized products will have a mass shift).
-
-
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution in water.
-
Further dilute to a working concentration of 1-10 µg/mL in the initial mobile phase conditions.
-
-
Data Analysis:
-
Quantify the main peak and any identified impurities using their respective peak areas. Express purity as the percentage of the main peak area relative to the sum of all related peak areas.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Long-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of long-chain acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize in-source fragmentation and obtain high-quality mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for long-chain acyl-CoA analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer.[1] For long-chain acyl-CoAs, this can lead to an underestimation of the intact molecule and the generation of fragment ions that may be mistaken for other compounds, complicating data interpretation and quantification.[2][3]
Q2: What are the characteristic in-source fragmentation patterns for long-chain acyl-CoAs in positive ion mode ESI-MS/MS?
A2: In positive ion mode, long-chain acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[4][5][6][7] Another common fragment ion is observed at an m/z of 428, resulting from cleavage between the 5' diphosphates.[6][8]
Q3: Which ionization mode is generally more sensitive for the analysis of long-chain acyl-CoAs?
A3: Positive ion mode electrospray ionization (ESI) is often reported to be more sensitive for the analysis of long-chain acyl-CoAs compared to negative ion mode.[4][9]
Q4: How can I prevent the degradation of my long-chain acyl-CoA samples before analysis?
A4: Long-chain acyl-CoAs are prone to hydrolysis.[6][10] To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C. When preparing for analysis, reconstituting samples in methanol (B129727) or a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, can enhance stability compared to unbuffered aqueous solutions.[6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of long-chain acyl-CoAs, with a focus on minimizing in-source fragmentation.
Issue 1: High In-Source Fragmentation and Low Precursor Ion Intensity
Cause: Inappropriate mass spectrometer source settings can impart excess energy to the analyte ions, causing them to fragment before detection. The primary parameters influencing this are the cone voltage (also known as declustering potential or fragmentor voltage) and the ion source temperature.[1][11][12]
Solution:
-
Optimize Cone Voltage: Systematically reduce the cone voltage to find a balance between efficient ion transmission and minimal fragmentation. Softer ionization conditions, achieved with lower cone voltages, generally reduce in-source fragmentation.[1][12]
-
Optimize Source Temperature: Lower the ion source temperature. Higher temperatures can increase the internal energy of the ions, leading to thermal degradation and fragmentation.[11][13] It is important to find the lowest temperature that still allows for efficient desolvation of the analyte.
-
Adjust Gas Flows: Optimize nebulizer and drying gas flows to ensure a stable ion signal and the best signal-to-noise ratio for the precursor ion.[1]
Issue 2: Misidentification of In-Source Fragments as Endogenous Compounds
Cause: In-source fragments of long-chain acyl-CoAs can have the same mass-to-charge ratio as other naturally occurring molecules in the sample, leading to misidentification, especially if they co-elute.[2]
Solution:
-
Improve Chromatographic Resolution: Enhance the separation of different acyl-CoA species and potential isobaric interferences. For long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[6] Employing ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[6]
-
Confirm Fragmentation Origin: To confirm if a suspected peak is an in-source fragment, analyze the precursor ion's retention time. The fragment ion should have the exact same retention time as the intact precursor molecule.[2]
Experimental Protocols
Protocol 1: Systematic Optimization of Mass Spectrometer Source Parameters
This protocol describes a systematic approach to optimize key source parameters to minimize in-source fragmentation of long-chain acyl-CoAs.
-
Analyte Infusion: Prepare a standard solution of a representative long-chain acyl-CoA (e.g., Palmitoyl-CoA) at a concentration of approximately 1 µM in a solvent compatible with your LC mobile phase. Infuse this solution directly into the mass spectrometer at a constant flow rate.
-
Cone Voltage Optimization:
-
Set the ion source temperature and gas flows to standard starting values for your instrument.
-
Acquire mass spectra across a range of cone voltage settings (e.g., 10 V to 80 V in 10 V increments).
-
Monitor the intensity of the precursor ion and the characteristic fragment ions (neutral loss of 507 Da and m/z 428).
-
Select the cone voltage that maximizes the precursor ion signal while minimizing the fragment ion signals.
-
-
Temperature Optimization:
-
Using the optimized cone voltage from the previous step, acquire mass spectra at various ion source/capillary temperatures (e.g., from 150°C to 350°C in 50°C increments).
-
Monitor the precursor and fragment ion intensities.
-
Choose the temperature that provides a good balance between efficient desolvation (high precursor signal) and minimal fragmentation.
-
-
Gas Flow Optimization:
-
With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flow rates to achieve a stable ion signal and the best signal-to-noise ratio for the precursor ion.
-
Protocol 2: Sample Preparation for Long-Chain Acyl-CoA Analysis from Cultured Cells
This protocol provides a general method for extracting long-chain acyl-CoAs from cultured cells while minimizing degradation.
-
Cell Lysis and Protein Precipitation:
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
Data Presentation
Table 1: Effect of Cone Voltage on the Relative Abundance of Precursor and Fragment Ions for Palmitoyl-CoA
| Cone Voltage (V) | Precursor Ion Abundance (%) | Fragment Ion (Neutral Loss 507 Da) Abundance (%) |
| 20 | 95 | 5 |
| 40 | 75 | 25 |
| 60 | 40 | 60 |
| 80 | 15 | 85 |
Table 2: Effect of Source Temperature on the Relative Abundance of Precursor and Fragment Ions for Palmitoyl-CoA (at Optimized Cone Voltage)
| Source Temperature (°C) | Precursor Ion Abundance (%) | Fragment Ion (Neutral Loss 507 Da) Abundance (%) |
| 200 | 90 | 10 |
| 250 | 80 | 20 |
| 300 | 65 | 35 |
| 350 | 50 | 50 |
Visualizations
Caption: A logical workflow for troubleshooting high in-source fragmentation.
Caption: Common fragmentation pathways of long-chain acyl-CoAs in positive ESI mode.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
Best practices for storing and handling (9Z)-heptadecenoyl-CoA
Welcome to the technical support center for (9Z)-heptadecenoyl-CoA. This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound, along with troubleshooting advice and experimental protocols. Please note that specific data for this compound is limited; therefore, the following recommendations are based on best practices for structurally similar long-chain unsaturated fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: How should I store powdered this compound?
A: Powdered this compound, like other unsaturated lipids, is susceptible to oxidation and hydrolysis. It should be stored in a glass vial with a Teflon-lined cap at -20°C or lower for up to six months.[1] Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the compound.[2]
Q2: What is the best way to store this compound in solution?
A: For short-term storage (up to 24 hours), aqueous solutions can be stored at 2-8°C.[3] For longer-term storage, it is recommended to dissolve the compound in a suitable organic solvent, overlay with an inert gas like argon or nitrogen, and store in a glass container with a Teflon-lined closure at -20°C.[2] Avoid storing organic solutions below -30°C unless in a sealed glass ampoule.[2]
Q3: What solvents are recommended for dissolving this compound?
A: this compound is soluble in water and mixtures of chloroform:methanol:water.[1][3] A common solvent system is a mixture of chloroform, methanol, and water in ratios such as 80:20:2 or 65:25:4 (v/v/v).[1][3] For aqueous solutions, using a buffer that has been sparged with an inert gas can help minimize oxidation.[3]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A: It is recommended to wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.[4] If there is a risk of inhalation, especially with the powdered form, use a fume hood or ensure adequate ventilation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Degradation | Improper storage conditions (exposure to air, moisture, or light). | Store the compound as recommended in the FAQs. For unsaturated lipids, it is crucial to minimize exposure to oxygen by storing under an inert gas.[2] |
| Repeated freeze-thaw cycles of solutions. | Aliquot stock solutions into smaller, single-use vials to avoid repeated freezing and thawing. | |
| Poor Solubility | Incorrect solvent choice. | Use the recommended solvents. For aqueous solutions, gentle heating or sonication may aid dissolution of long-chain fatty acyl-CoAs.[3] |
| The compound has degraded and formed less soluble byproducts. | If solubility issues persist with fresh solvent, the compound may have degraded. It is advisable to use a fresh vial. | |
| Inconsistent Experimental Results | Variability in compound concentration due to improper dissolution or storage. | Ensure the compound is fully dissolved before use. Prepare fresh solutions for critical experiments. |
| Degradation of the compound leading to reduced activity. | Verify the integrity of your stock. If degradation is suspected, acquire a new batch of the compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.[2]
-
Weigh the desired amount of the powder in a sterile microfuge tube.
-
Add the appropriate volume of solvent (e.g., a chloroform:methanol:water mixture) to achieve the desired stock concentration.
-
Vortex briefly to mix. If necessary, sonicate in a water bath for a few minutes to ensure complete dissolution.[3]
-
For long-term storage, flush the vial with an inert gas (argon or nitrogen), seal tightly with a Teflon-lined cap, and store at -20°C.[2]
Protocol 2: General Handling Procedure for Experiments
-
When using a stored solution, allow the vial to warm to room temperature before opening.
-
Use glass or stainless steel syringes and pipettes for transferring organic solutions to avoid leaching of plasticizers.[2]
-
For aqueous solutions, plastic labware is acceptable.[2]
-
Minimize the time the solution is exposed to air and light.
-
After use, flush the vial with inert gas before re-sealing and returning to the recommended storage temperature.
Visual Guides
Caption: A generalized workflow for experiments involving this compound.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. 1-(9Z-heptadecenoyl)-2-(9Z,12Z,15Z-octadecatrienoyl)-glycero-3-phosphocholine | C43H78NO8P | CID 52922549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rhea - reaction knowledgebase [rhea-db.org]
- 4. 1-(9Z-heptadecenoyl)-2-(9Z,12Z-heptadecadienoyl)-3-(9Z-octadecenoyl)-sn-glycerol | C55H98O6 | CID 9544085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Differentiating (9Z)-Heptadecenoyl-CoA and Oleoyl-CoA by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, precise differentiation of structurally similar lipid molecules is paramount. This guide provides a comprehensive comparison of (9Z)-heptadecenoyl-CoA and oleoyl-CoA, focusing on their differentiation using mass spectrometry. We present key identifying features, a detailed experimental protocol, and expected fragmentation patterns to facilitate accurate analysis in a research setting.
At the heart of lipid metabolism, long-chain fatty acyl-CoAs play a crucial role in cellular signaling and energy homeostasis. Among these, this compound, an odd-chain monounsaturated fatty acyl-CoA, and oleoyl-CoA, its even-chain counterpart, are of significant interest. Their structural similarity, differing by only a single methylene (B1212753) group, necessitates robust analytical techniques for their distinct identification and quantification. Mass spectrometry, coupled with liquid chromatography, stands as the gold standard for this purpose, offering high sensitivity and specificity.
Core Distinguishing Features
The primary distinguishing feature between this compound and oleoyl-CoA is their difference in molecular weight. This compound has a molecular formula of C38H66N7O17P3S and a molecular weight of approximately 1017.95 g/mol , while oleoyl-CoA has a molecular formula of C39H68N7O17P3S and a molecular weight of about 1031.98 g/mol . This mass difference of 14.03 Da is readily detectable by modern mass spectrometers, forming the basis of their differentiation.
Mass Spectrometric Fragmentation Analysis
Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is employed to further confirm the identity of each molecule. Both molecules exhibit a characteristic fragmentation pattern for fatty acyl-CoAs. In positive ion mode, a prominent neutral loss of 507.0 Da is observed, corresponding to the loss of the 3'-phospho-AMP moiety. Another significant fragment ion is observed at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate fragment.
While the fragmentation pattern is qualitatively similar, the precursor and key fragment ions will differ in their mass-to-charge ratio (m/z), providing unambiguous identification.
| Feature | This compound | Oleoyl-CoA |
| Molecular Formula | C38H66N7O17P3S | C39H68N7O17P3S |
| Average Molecular Weight | ~1017.95 Da | ~1031.98 Da |
| Monoisotopic Mass | ~1017.3449 Da | ~1031.3605 Da |
| Precursor Ion [M+H]⁺ (m/z) | ~1018.35 | ~1032.37 |
| Key Fragment Ion [M+H - 507]⁺ (m/z) | ~511.35 | ~525.37 |
| Common Fragment Ion (m/z) | 428.0365 | 428.0365 |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the separation and identification of this compound and oleoyl-CoA from biological samples.
1. Sample Preparation:
-
Extraction: Extract lipids from homogenized tissue or cell pellets using a modified Bligh and Dyer method with a solvent system of chloroform:methanol (B129727):water (1:2:0.8 v/v/v).
-
Solid-Phase Extraction (SPE): Purify the acyl-CoA fraction using a C18 SPE cartridge. Condition the cartridge with methanol, followed by water. Load the aqueous phase of the lipid extract, wash with water and 40% methanol, and elute the acyl-CoAs with 80% methanol containing 0.1% ammonium (B1175870) hydroxide.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (80:20, v/v).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan for precursor ions in the range of m/z 900-1100.
-
MS/MS Analysis: Perform data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) for the targeted precursor ions.
-
MRM Transitions:
-
This compound: 1018.4 -> 511.4
-
Oleoyl-CoA: 1032.4 -> 525.4
-
-
-
Collision Energy: Optimize collision energy for maximal fragmentation of the precursor ions (typically 30-40 eV).
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the logical relationship in fragmentation, the following diagrams are provided.
A Comparative Analysis of Odd-Chain Versus Even-Chain Acyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
The catabolism of fatty acids through β-oxidation is a cornerstone of cellular energy metabolism, providing a significant source of ATP, particularly in tissues with high energy demands like the heart and skeletal muscle.[1] Fatty acids are predominantly of the even-chain variety; however, odd-chain fatty acids, derived from sources such as ruminant fats, certain plants, and gut microbiota, present a unique metabolic pathway with distinct physiological implications.[2][3][4] Understanding the divergences between these two pathways is critical for research into metabolic disorders, nutrient sensing, and the development of novel therapeutic strategies.
This guide provides a comparative analysis of the metabolism of odd-chain and even-chain acyl-CoAs, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for researchers and drug development professionals.
Section 1: The Metabolic Pathways
Even-Chain Acyl-CoA Metabolism: The Canonical Pathway
The β-oxidation of even-chain fatty acids is a cyclical mitochondrial process that sequentially shortens the fatty acyl-CoA chain by two carbons per cycle.[5] Each cycle consists of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase. This process continues until the entire chain is converted into acetyl-CoA molecules.[1] These acetyl-CoA units can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, generating NADH and FADH2, which in turn fuel ATP synthesis via the electron transport chain.[5]
Caption: The four core reactions of even-chain β-oxidation yielding acetyl-CoA.
Odd-Chain Acyl-CoA Metabolism: The Anaplerotic Pathway
The metabolism of odd-chain fatty acids proceeds through the same β-oxidation spiral as their even-chain counterparts.[1][4] The critical distinction arises in the final cycle of oxidation, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon unit).[1][3][6] While acetyl-CoA enters the TCA cycle directly, propionyl-CoA cannot.[3] It must first undergo a separate three-step enzymatic conversion to succinyl-CoA, an intermediate of the TCA cycle.[7][8]
This conversion pathway involves:
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[2][8]
-
Epimerization: D-methylmalonyl-CoA is converted to its L-isomer by methylmalonyl-CoA epimerase.[2][8]
-
Rearrangement: L-methylmalonyl-CoA is rearranged by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase to form succinyl-CoA.[7][8]
The production of succinyl-CoA is significant because it represents a net contribution to the pool of TCA cycle intermediates, a process known as anaplerosis.[9][10] This replenishes intermediates that may have been withdrawn for biosynthetic processes, thereby enhancing the cycle's oxidative capacity.[9]
Caption: The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA.
Section 2: Comparative Data Summary
The metabolic differences between odd- and even-chain acyl-CoAs lead to distinct quantitative outcomes in terms of energy yield and metabolic function.
| Feature | Even-Chain Acyl-CoA Metabolism (e.g., Palmitoyl-CoA, C16:0) | Odd-Chain Acyl-CoA Metabolism (e.g., Heptadecanoyl-CoA, C17:0) |
| Primary End Product(s) | Acetyl-CoA only[5][6] | Acetyl-CoA and Propionyl-CoA[2][6] |
| TCA Cycle Entry Point(s) | Acetyl-CoA | Acetyl-CoA and Succinyl-CoA (from Propionyl-CoA)[10][11] |
| Anaplerotic Potential | No (net zero contribution to TCA intermediates) | Yes (net synthesis of Succinyl-CoA)[9][12] |
| Gluconeogenic Potential | No (in humans, Acetyl-CoA cannot be converted to glucose) | Yes (Succinyl-CoA is a gluconeogenic precursor)[2] |
| Key Cofactor Dependencies | FAD, NAD⁺ | FAD, NAD⁺, Biotin, Vitamin B12[8][13] |
| Net ATP Yield (Example) | ~106 ATP | ~108.5 ATP (net gain from Succinyl-CoA to Oxaloacetate) |
Note: ATP yields are approximate and can vary based on the specific shuttle systems used for NADH and FADH2.
Section 3: Experimental Protocols
The analysis of acyl-CoA species is essential for studying fatty acid metabolism. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of these molecules.[14][15]
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of short- to long-chain acyl-CoAs from biological samples like cultured cells or tissue.
1. Sample Preparation and Extraction:
-
Harvest cells or tissue and immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).
-
For tissue, homogenize the frozen sample (100-200 mg) in a cold extraction solvent.[16] A common solvent is 2.5% sulfosalicylic acid (SSA).[17]
-
Include an internal standard, such as an odd-chain or stable-isotope-labeled acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled Palmitoyl-CoA), to control for extraction efficiency and instrument variability.[14][18]
-
Vortex the homogenate vigorously and centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet proteins and cellular debris.[19]
-
Collect the supernatant containing the acyl-CoAs. Some protocols may require a solid-phase extraction (SPE) step for cleanup and concentration, though simpler liquid extraction is also effective.[17][19]
2. LC Separation:
-
Use a reverse-phase C18 or C8 column for separation.[19][20]
-
Employ a mobile phase gradient system. For example:
-
Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., 5 mM ammonium (B1175870) acetate).[19]
-
Mobile Phase B: Acetonitrile or methanol.[19]
-
-
Run a linear gradient from low to high organic phase (e.g., 2% to 95% B) over a period of 5-20 minutes to elute acyl-CoAs based on their chain length and hydrophobicity.[19][20]
3. MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[16][17]
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
The precursor ion for each acyl-CoA will be its protonated molecular ion [M+H]⁺.[14]
-
A common fragmentation event for acyl-CoAs is the neutral loss of the phosphopantetheine portion, which can be monitored as a specific product ion or neutral loss scan.[16] For example, a neutral loss scan of 507 Da is characteristic of acyl-CoAs.[16]
-
Optimize collision energy and other MS parameters for each specific acyl-CoA species being quantified by infusing pure standards.[14][20]
4. Data Analysis:
-
Integrate the peak areas for each acyl-CoA and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of acyl-CoA standards.[14]
-
Calculate the concentration of each acyl-CoA in the sample by normalizing its peak area to the internal standard's peak area and comparing it to the calibration curve.
Caption: A generalized workflow for LC-MS/MS-based analysis of acyl-CoAs.
Section 4: Signaling and Regulation
The regulation of fatty acid oxidation is complex, involving transcriptional control and allosteric regulation to adapt to cellular energy status. Key regulators include Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK).
PPARα is a nuclear receptor that acts as a primary transcriptional regulator of genes involved in fatty acid uptake and oxidation.[5] When cellular fatty acid levels rise, they bind to and activate PPARα, leading to the increased expression of enzymes like Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import, and various acyl-CoA dehydrogenases.[5]
Caption: Transcriptional control of fatty acid oxidation genes by PPARα.
Conclusion and Implications for Drug Development
The metabolic bifurcation between even- and odd-chain acyl-CoAs holds significant implications for health and disease. The anaplerotic nature of odd-chain fatty acids makes them a subject of interest for conditions characterized by impaired mitochondrial function or TCA cycle depletion.[9] For instance, therapeutic strategies using odd-chain fatty acids (e.g., triheptanoin) are being explored to provide an alternative energy source and replenish TCA cycle intermediates in genetic metabolic disorders.[21]
For drug development professionals, understanding these differences is crucial. Targeting enzymes unique to the propionyl-CoA conversion pathway could offer novel approaches for metabolic modulation. Furthermore, when assessing the metabolic effects of a drug candidate, profiling both odd- and even-chain acyl-CoAs can provide a more comprehensive picture of its impact on fatty acid metabolism and overall cellular bioenergetics. The distinct metabolic fates underscore the importance of considering fatty acid composition in both preclinical models and clinical trial design.
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. aocs.org [aocs.org]
- 6. homework.study.com [homework.study.com]
- 7. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 8. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 9. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs [mdpi.com]
- 12. wjgnet.com [wjgnet.com]
- 13. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Validating (9Z)-Heptadecenoyl-CoA as a Biomarker for Dietary Intake: A Comparative Guide
Introduction
The quest for accurate and reliable biomarkers of dietary intake is a cornerstone of nutritional science and drug development. Objective measures of food consumption are critical to understanding the intricate relationships between diet, health, and disease. While self-reported dietary data is valuable, it is prone to recall bias and inaccuracies. Biomarkers offer a more objective window into an individual's dietary patterns. This guide provides a comprehensive comparison of the validation of odd-chain fatty acids, with a focus on heptadecanoic acid (C17:0), as a proxy for the less-studied (9Z)-heptadecenoyl-CoA, as a biomarker for dietary intake, particularly of dairy and ruminant fat.
Heptadecanoyl-CoA is the metabolically activated form of heptadecanoic acid (C17:0), an odd-chain saturated fatty acid. Both pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are recognized as biomarkers of dairy fat intake. This is because they are synthesized by microbial fermentation in the gut of ruminant animals and are subsequently present in their milk and meat. While this compound is the CoA ester of a monounsaturated C17 fatty acid, its validation as a dietary biomarker is not established in the scientific literature. Therefore, this guide will focus on the principles of validation using the more extensively studied saturated C17:0 and its comparison with other relevant biomarkers.
Comparative Analysis of Dietary Biomarkers
The utility of a dietary biomarker is determined by its specificity, dose-response relationship with intake, and reliability across different populations. Odd-chain fatty acids (OCFAs) are primary candidates for biomarkers of dairy consumption. The table below summarizes the performance of heptadecanoic acid (C17:0) in comparison to other commonly used biomarkers of fat intake.
| Biomarker | Dietary Source(s) | Tissue(s) of Measurement | Strength of Correlation with Dairy Fat Intake | Key Considerations |
| Heptadecanoic Acid (C17:0) | Dairy products, ruminant meat | Plasma, Adipose tissue, Erythrocytes | Weaker than C15:0 | Also found in some fish, potentially confounding results in populations with high fish consumption. Plasma levels of C17:0 are often higher than C15:0, suggesting potential endogenous synthesis. |
| Pentadecanoic Acid (C15:0) | Dairy products, ruminant meat | Plasma, Adipose tissue, Erythrocytes | Generally considered a strong and reliable biomarker | Adipose tissue levels reflect long-term intake, while plasma levels indicate shorter-term intake. |
| trans-Palmitoleic Acid (C16:1n-7) | Dairy products | Plasma, Erythrocytes | Moderate | Also a biomarker for dairy fat intake and has been associated with metabolic health outcomes. |
| Myristic Acid (C14:0) | Dairy products, coconut oil, palm kernel oil | Plasma, Adipose tissue | Moderate | Less specific to dairy fat compared to odd-chain fatty acids. |
| Conjugated Linoleic Acid (CLA) | Dairy products, ruminant meat | Plasma, Adipose tissue | Moderate | Present in dairy and ruminant fat, often studied for its potential health benefits. |
Experimental Protocols
Accurate measurement of fatty acids and their CoA esters is fundamental to biomarker validation. The following are detailed methodologies for the key experiments involved.
Protocol 1: Fatty Acid Analysis in Plasma by Gas Chromatography (GC)
This protocol outlines the steps for extracting total fatty acids from plasma and analyzing them as fatty acid methyl esters (FAMEs) using gas chromatography.
-
Sample Preparation:
-
To 200 µL of plasma, add 300 µL of phosphate-buffered saline (dPBS).
-
Add 100 µL of an internal standard solution containing deuterated fatty acids (e.g., C17:0-d3).
-
Add 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.
-
-
Lipid Extraction:
-
Add 1 mL of iso-octane to the sample, vortex thoroughly, and centrifuge at 3000 x g for 1 minute to separate the layers.
-
Transfer the upper organic layer to a new glass tube.
-
Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.
-
-
Transesterification to FAMEs:
-
Dry the combined lipid extract under a stream of nitrogen.
-
Add 1 mL of 6% H2SO4 in methanol.
-
Incubate the mixture in a sealed tube at 100°C for 2 hours.
-
After cooling, add 1 mL of petroleum ether and vortex to extract the FAMEs.
-
Centrifuge to separate the layers and transfer the upper organic layer containing FAMEs to a new vial for analysis.
-
-
GC Analysis:
-
Inject 1 µL of the FAMEs solution into the gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Use a suitable capillary column (e.g., FAMEWAX) and a temperature gradient to separate the different FAMEs.
-
Identify and quantify the fatty acids by comparing their retention times and peak areas to those of known standards and the internal standard.
-
Protocol 2: Acyl-CoA Analysis in Tissues by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol describes a method for the extraction and quantification of acyl-CoA species, including heptadecanoyl-CoA, from tissue samples.
-
Sample Preparation and Extraction:
-
Homogenize a known weight of tissue in an ice-cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water).
-
Add an appropriate internal standard (e.g., isotopically labeled acyl-CoA).
-
Sonicate the sample to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE column (e.g., Oasis HLB) with methanol and then equilibrate with water.
-
Load the supernatant from the previous step onto the column.
-
Wash the column with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with methanol containing ammonium (B1175870) acetate (B1210297).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under nitrogen and reconstitute in a suitable solvent for injection (e.g., 5% 5-sulfosalicylic acid).
-
Inject the sample into an LC-MS/MS system.
-
Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with ammonium acetate and acetonitrile).
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry in positive ion mode, monitoring for specific precursor-product ion transitions.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and logical relationships in biomarker validation.
Caption: A generalized workflow for the discovery and validation of a dietary biomarker.
Caption: Key steps in the analysis of plasma fatty acids using gas chromatography.
Caption: A streamlined workflow for the measurement of tissue acyl-CoAs by LC-MS/MS.
Conclusion
The validation of this compound as a specific biomarker for dietary intake requires further investigation, as current research predominantly focuses on its saturated counterpart, heptadecanoic acid (C17:0). The evidence for C17:0 indicates that while it is associated with dairy fat intake, its utility as a biomarker is considered weaker than that of pentadecanoic acid (C15:0) due to potential endogenous production and confounding dietary sources such as fish. For researchers and drug development professionals, the choice of biomarker should be guided by the specific dietary component of interest and the characteristics of the study population. The experimental protocols and validation workflows provided in this guide offer a robust framework for assessing the utility of this compound or any novel candidate biomarker for dietary intake. Rigorous analytical validation and well-designed clinical studies are paramount to establishing a reliable and meaningful biomarker.
A Comparative Guide to the Biological Activity of Heptadecenoic Acid Isomers: An Extrapolated Analysis
For Researchers, Scientists, and Drug Development Professionals
Heptadecenoic acid (C17:1) is an odd-chain monounsaturated fatty acid that has garnered interest for its potential roles in health and disease. Like other unsaturated fatty acids, it exists as geometric isomers, primarily cis and trans, which differ in the orientation of their hydrogen atoms around the carbon-carbon double bond. This structural difference can lead to significant variations in their physical properties and biological functions.
While direct comparative research on the biological activities of cis- and trans-heptadecenoic acid is limited in scientific literature, it is possible to construct a hypothesized comparison based on the well-documented differential effects of isomers of other fatty acids, such as oleic acid (cis-C18:1) versus elaidic acid (trans-C18:1). This guide synthesizes this extrapolated knowledge and presents the known activity of a specific cis-heptadecenoic acid isomer linked to cancer cell inhibition.
Hypothesized Comparison of Cis vs. Trans Heptadecenoic Acid
The following table summarizes the potential differences in the biological activities of cis- and trans-heptadecenoic acid. These are hypotheses based on extensive research into C18:1 and other fatty acid isomers and require direct experimental validation for C17:1.
| Biological Activity | Cis-Heptadecenoic Acid (Hypothesized) | Trans-Heptadecenoic Acid (Hypothesized) | Supporting Rationale from Analogous Fatty Acids |
| Metabolic Fate | Preferentially esterified into triglycerides and phospholipids. | More readily oxidized for energy (β-oxidation). | Studies on C18:1 isomers show that trans fats are oxidized more readily than their cis counterparts, while cis isomers are more efficiently incorporated into complex lipids.[1] |
| Cell Membrane Fluidity | Increases membrane fluidity due to the "kink" in its structure. | Decreases membrane fluidity, behaving more like a saturated fatty acid. | The bent structure of cis isomers disrupts the tight packing of phospholipid tails, increasing fluidity. The linear structure of trans isomers allows for tighter packing, making membranes more rigid. |
| LDL Cholesterol Regulation | May contribute to the suppression of LDL production and increased hepatic receptor activity. | Likely biologically neutral or may increase LDL cholesterol, similar to other trans fats. | In hamsters, cis-9-octadecenoic acid (oleic acid) was found to increase LDL receptor activity and lower LDL-C levels, whereas the trans isomer (elaidic acid) was biologically neutral and did not confer these benefits.[2] |
| Insulin (B600854) Secretion | Modest stimulatory effect on glucose-stimulated insulin secretion. | Potentially higher stimulatory effect on insulin secretion compared to the cis isomer. | In isolated mouse islets, trans isomers of C18:1 (elaidic and trans-vaccenic acid) elicited a higher maximal insulin output than their respective cis isomers.[3] |
| Anti-Cancer Activity | Potential to inhibit cancer cell proliferation and induce apoptosis. | Unknown, but likely less potent than the cis isomer. | The saturated odd-chain fatty acid C17:0, which leads to the accumulation of cis-10-heptadecenoic acid, has been shown to inhibit proliferation and promote apoptosis in non-small-cell lung cancer cells.[4] |
Known Biological Activity: Cis-10-Heptadecenoic Acid in Cancer
Research on the saturated odd-chain fatty acid heptadecanoic acid (C17:0) has provided insights into the activity of its monounsaturated counterpart. A study on non-small-cell lung carcinoma (NSCLC) cells, including a gefitinib-resistant line (PC-9/GR), demonstrated that treatment with C17:0 led to the intracellular accumulation of cis-10-heptadecenoic acid.[4] This conversion was associated with significant anti-cancer effects.
Quantitative Data on the Effects of C17:0 (Leading to cis-C17:1 Accumulation)
| Cell Line | Treatment | Effect | Quantitative Measurement |
| PC-9 (NSCLC) | 50 µM C17:0 for 48h | Inhibition of Cell Proliferation | ~40% reduction in cell viability |
| PC-9/GR (Gefitinib-Resistant) | 50 µM C17:0 for 48h | Inhibition of Cell Proliferation | ~50% reduction in cell viability |
| PC-9/GR | 50 µM C17:0 for 48h | Induction of Apoptosis | Increased percentage of apoptotic cells |
Data extracted from a study by Yang et al. (2019), which demonstrated that C17:0 treatment leads to the accumulation of cis-10-heptadecenoic acid.[4]
Signaling Pathway Inhibition in NSCLC Cells
The anti-proliferative effects observed upon C17:0 treatment and subsequent cis-10-heptadecenoic acid accumulation were linked to the downregulation of the PI3K/Akt signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition leads to reduced survival signals, ultimately promoting apoptosis.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Cell Proliferation (MTT Assay)
This protocol is used to assess the effect of heptadecenoic acid isomers on the metabolic activity and viability of cancer cells.
-
Cell Culture: PC-9 and PC-9/GR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations (e.g., 0, 10, 25, 50, 100 µM) of cis- or trans-heptadecenoic acid (dissolved in a suitable solvent like DMSO). A solvent control is included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the solvent-treated control cells.
Western Blot for Akt Pathway Analysis
This protocol is used to determine the activation status of key proteins in the PI3K/Akt signaling pathway.
-
Cell Lysis: After treatment with heptadecenoic acid isomers, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt (t-Akt), and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified to determine the ratio of p-Akt to t-Akt.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the cytotoxic effects of fatty acid isomers.
Conclusion
References
- 1. Oxidation and esterification of cis- and trans-isomers of octadecenoic and octadecadienoic acids in isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of cis and trans fatty acids on insulin release from isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different internal standards for acyl-CoA analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount for deciphering cellular metabolism in both health and disease. These molecules are pivotal intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the Krebs cycle, and the biosynthesis of complex lipids and isoprenoids. However, their low abundance and inherent instability pose significant analytical challenges. The choice of an appropriate internal standard is critical for robust and reliable quantification by liquid chromatography-mass spectrometry (LC-MS). This guide provides a head-to-head comparison of commonly used internal standards for acyl-CoA analysis, supported by experimental data and detailed protocols.
Overview of Internal Standard Strategies
The ideal internal standard should mimic the physicochemical properties of the analyte of interest, experiencing similar extraction recovery, chromatographic retention, and ionization efficiency, without being naturally present in the sample. In acyl-CoA analysis, two primary strategies have emerged as the frontrunners: the use of stable isotope-labeled analogs and odd-chain acyl-CoAs.
Stable Isotope Labeled (SIL) Acyl-CoAs are widely considered the "gold standard" for quantitative mass spectrometry.[1][2][3][4][5] These standards are structurally identical to their endogenous counterparts, with the exception of containing one or more heavy isotopes (e.g., ¹³C, ¹⁵N). This near-perfect chemical identity ensures they co-elute with the analyte and are affected by matrix effects and ionization suppression in the same manner, leading to the most accurate and precise quantification.[2]
Odd-Chain Acyl-CoAs serve as a practical and cost-effective alternative. These compounds, such as pentadecanoyl-CoA (C15:0-CoA) and heptadecanoyl-CoA (C17:0-CoA), are structurally similar to the more common even-chain acyl-CoAs but are typically found at negligible levels in most mammalian tissues.[6][7][8][9] Their similar chemical nature allows for comparable extraction efficiency and chromatographic behavior.[8]
Quantitative Performance Comparison
The selection of an internal standard directly impacts the performance of the analytical method. The following tables summarize key performance metrics for acyl-CoA analysis using different internal standardization approaches, as reported in the literature.
| Parameter | Stable Isotope Labeled (SIL) Internal Standards | Odd-Chain Acyl-CoA Internal Standards | Alternative Methods (e.g., HPLC-UV) | Reference |
| Limit of Detection (LOD) | Sub-nM to nM range | 1-10 fmol | ~120 pmol (with derivatization) | [10][11] |
| Limit of Quantification (LOQ) | 5-50 fmol | ~10 fmol | 1.3 nmol (LC/MS-based) | [6][8][10] |
| Linearity (R²) | >0.99 | >0.99 | >0.99 | [8][10][12] |
| Precision (RSD%) | < 5% | < 15% | < 15% | [10] |
| Specificity | High (mass-to-charge ratio) | High (mass-to-charge ratio) | Moderate (risk of co-elution) | [10] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful acyl-CoA analysis. Below are representative methodologies for sample preparation, LC separation, and MS detection.
Sample Preparation: Acyl-CoA Extraction from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures.[13]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727) containing the chosen internal standard (e.g., a mixture of ¹³C-labeled acyl-CoAs or odd-chain acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of ice-cold methanol containing the internal standard to the cell plate (adherent) or pellet (suspension).
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Supernatant Collection:
-
Vortex the lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method is suitable for the separation and quantification of a wide range of acyl-CoA species.[6][14]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 6.8[14]
-
Mobile Phase B: Methanol[14]
-
Gradient (for short to medium chain acyl-CoAs):
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Hold at 2% B[14]
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan
-
Key Fragmentation: Acyl-CoAs characteristically exhibit a neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[6][11]
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]⁺ to the product ion resulting from the 507.0 Da neutral loss.[6]
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental process and the metabolic relevance of acyl-CoAs, the following diagrams are provided.
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Simplified fatty acid β-oxidation pathway.
Conclusion
The choice between stable isotope-labeled and odd-chain acyl-CoA internal standards depends on the specific requirements of the study, including the desired level of accuracy, budget, and availability of standards. For the most rigorous quantitative studies, stable isotope dilution mass spectrometry is the unparalleled gold standard.[1][2][3][4][5] However, when a comprehensive suite of SIL standards is not feasible, odd-chain acyl-CoAs provide a robust and widely accepted alternative for reliable acyl-CoA profiling.[6][8] The protocols and data presented in this guide offer a foundation for researchers to develop and validate their own methods for the accurate analysis of these critical metabolic intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [researchdiscovery.drexel.edu]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Saturated and Unsaturated Heptadecanoyl-CoA: Functional Divergence in Cellular Metabolism and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between saturated heptadecanoyl-CoA (C17:0-CoA) and its monounsaturated counterpart, heptadecenoyl-CoA (C17:1-CoA). As central intermediates in lipid metabolism, the degree of saturation in these long-chain fatty acyl-CoAs dictates their metabolic fate and signaling properties. This document summarizes key distinctions, supported by experimental data, and provides detailed protocols for their comparative analysis.
Core Functional Differences: An Overview
Heptadecanoyl-CoA and heptadecenoyl-CoA, while structurally similar, exhibit distinct functional roles stemming from the presence of a double bond in the acyl chain of the latter. These differences manifest in their metabolic processing, impact on cellular signaling pathways, and overall biological effects. Generally, saturated fatty acyl-CoAs are precursors for the synthesis of saturated lipids and can induce pro-inflammatory and lipotoxic responses when in excess. In contrast, monounsaturated fatty acyl-CoAs are typically directed towards the synthesis of neutral lipids for storage and can have anti-inflammatory properties.
Data Summary: Comparative Biological Activities
The following table summarizes quantitative data on the biological effects of heptadecanoic acid (C17:0), the precursor to heptadecanoyl-CoA. While direct comparative data for heptadecenoyl-CoA is limited, the data for other unsaturated fatty acids suggest a lower cytotoxic potential.
| Parameter | Heptadecanoic Acid (C17:0) | Comparative Fatty Acids | Cell Line | Reference |
| IC50 (Cytotoxicity) | 41.94 ± 4.06 µM | Pentadecanoic acid (C15:0): 119 ± 5.21 µM | MCF-7/SC (Human Breast Cancer Stem-Like Cells) | [1] |
| IC50 (Cytotoxicity) | 77.47 ± 2.10 µM | Oleic acid (C18:1) and Linoleic acid (C18:2) showed lower cytotoxicity | MIA PaCa-2 (Human Pancreatic Cancer) | [2][3] |
| IC50 (Cytotoxicity) | 71.45 ± 6.37 µM | - | Gemcitabine-resistant MIA PaCa-2 | [2][3] |
Metabolic and Signaling Pathways
The functional divergence of saturated and unsaturated heptadecanoyl-CoA can be attributed to their differential engagement with key metabolic and signaling pathways.
Metabolic Fate
The presence of a double bond in heptadecenoyl-CoA influences its preferential channeling into different metabolic pathways compared to heptadecanoyl-CoA. Heptadecanoyl-CoA is a substrate for elongation and incorporation into saturated phospholipids (B1166683) and sphingolipids. Conversely, heptadecenoyl-CoA is a preferred substrate for the synthesis of neutral lipids like triacylglycerols, effectively sequestering it from pathways that could lead to lipotoxicity.
Pro-inflammatory Signaling (NF-κB Pathway)
Saturated fatty acids, and by extension their CoA esters, are known to activate pro-inflammatory signaling pathways such as the NF-κB pathway, often through Toll-like receptor 4 (TLR4).[4] This can lead to the production of inflammatory cytokines. Monounsaturated fatty acids, in contrast, are generally considered to be less inflammatory and may even have anti-inflammatory effects.
Metabolic Regulation (AMPK and PPARs)
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. While the specific effects of C17:0-CoA and C17:1-CoA on AMPK are not well-documented, it is known that different fatty acids can have opposing effects on its activity. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism. Fatty acids and their CoA derivatives are natural ligands for PPARs. Research on odd-chain fatty acids suggests that heptadecanoic acid is a weaker PPARδ agonist and is largely inactive at PPARα compared to pentadecanoic acid (C15:0)[5]. Monounsaturated fatty acids are generally known to be PPAR agonists.
Experimental Protocols
Detailed methodologies for the comparative analysis of saturated and unsaturated heptadecanoyl-CoA are provided below.
Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay (Radiometric)
This protocol allows for the measurement and comparison of the rate at which heptadecanoic acid and heptadecenoic acid are converted to their respective CoA esters by long-chain acyl-CoA synthetases (ACSL).
Materials:
-
Cell lysates or purified ACSL enzyme
-
ATP, Coenzyme A, MgCl2
-
Radiolabeled fatty acid ([14C]heptadecanoic acid or [14C]heptadecenoic acid) bound to bovine serum albumin (BSA)
-
Dole's solution (Isopropanol:Heptane:H2SO4 40:10:1)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 200 µM DTT, 10 mM ATP, and 200 µM CoA.
-
Add cell lysate or purified enzyme to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acid substrate (e.g., 20 µM [14C]heptadecanoic acid bound to 5 µM fatty acid-free BSA).
-
Incubate at 37°C for 10-20 minutes.
-
Stop the reaction by adding 600 µL of Dole's solution.
-
Perform phase partitioning to separate the fatty acyl-CoA from the unreacted fatty acid.
-
Quantify the amount of radiolabeled acyl-CoA formed using a scintillation counter.
-
Compare the activity with heptadecanoic acid and heptadecenoic acid as substrates.
Protocol 2: PPARα/δ Activation Reporter Assay
This assay is used to determine the ability of heptadecanoic acid and heptadecenoic acid to activate PPARα and PPARδ.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Expression plasmids for PPARα/δ and a PPAR response element (PPRE)-driven luciferase reporter gene
-
Transfection reagent
-
Heptadecanoic acid and heptadecenoic acid
-
Luciferase assay system
Procedure:
-
Co-transfect the hepatocyte cell line with the PPARα/δ expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of heptadecanoic acid or heptadecenoic acid.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
-
Compare the dose-response curves for PPAR activation by the two fatty acids.
Protocol 3: NF-κB Activation Assay
This protocol measures the effect of heptadecanoic acid and heptadecenoic acid on NF-κB activation in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Heptadecanoic acid and heptadecenoic acid
-
LPS (lipopolysaccharide) as a positive control
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (e.g., ELISA-based)
Procedure:
-
Culture macrophage cells to 80% confluency.
-
Treat the cells with various concentrations of heptadecanoic acid or heptadecenoic acid for a predetermined time (e.g., 4-24 hours). A co-treatment with a low dose of LPS can be used to prime the inflammatory response.
-
Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.
-
Quantify the amount of activated NF-κB p65 in the nuclear extracts using an ELISA-based assay kit.
-
Compare the levels of NF-κB activation in response to the saturated and unsaturated fatty acids.
Conclusion
The functional differences between heptadecanoyl-CoA and heptadecenoyl-CoA are significant and have important implications for cellular health and disease. Heptadecanoyl-CoA, the saturated form, is more likely to contribute to the synthesis of complex lipids that can alter membrane properties and is associated with cytotoxic and pro-inflammatory responses. In contrast, the presence of a double bond in heptadecenoyl-CoA appears to direct it towards safer metabolic pathways, such as incorporation into neutral lipids for storage, and may confer anti-inflammatory properties. Further research directly comparing these two molecules at the acyl-CoA level is warranted to fully elucidate their distinct roles in cellular physiology and pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Toll-like receptor 4/NF-kappaB pathway in saturated fatty acid-induced inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
Safety Operating Guide
Safe Disposal of (9Z)-Heptadecenoyl-CoA: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (9Z)-heptadecenoyl-CoA require clear and immediate guidance on its proper disposal to ensure laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established laboratory safety protocols for similar chemical compounds.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2][3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[2]
Disposal Workflow
The proper disposal of this compound involves a systematic workflow to ensure safety and environmental protection.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Pure Compound and Concentrated Solutions: Treat as chemical waste. Do not mix with aqueous waste unless specified by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware (e.g., pipette tips, tubes): Dispose of as solid chemical waste. Place in a designated, labeled solid waste container.
-
Aqueous Solutions: Dilute aqueous solutions containing small amounts of this compound may be permissible for drain disposal depending on local regulations and institutional policies. Always consult your EHS office before disposing of any chemical down the drain.
2. Waste Collection and Labeling:
-
Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".
-
Solid Waste: Collect in a designated, puncture-resistant container lined with a chemically resistant bag. The container must be clearly labeled with its contents.
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
4. Final Disposal:
-
All chemical waste must be disposed of through your institution's licensed hazardous waste disposal service.
-
Follow your institution's procedures for requesting a waste pickup.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below provides relevant information for related compounds to inform handling and storage.
| Property | Oleic Acid | Methyl Elaidate |
| Physical State | Liquid | Liquid |
| Melting Point | - | 9 - 10 °C[3] |
| Boiling Point | - | - |
| Storage Temperature | Room Temperature | - |
Data for this compound is not available; related compounds are presented for reference.
Decontamination Protocol
In the event of a spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a designated chemical waste container.
-
Cleaning: Clean the spill area with soap and water.
-
Ventilation: Ensure the area is well-ventilated.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Signaling Pathway Context
This compound is an acyl-CoA, a class of molecules central to fatty acid metabolism. Acyl-CoAs are key intermediates in processes like beta-oxidation, where fatty acids are broken down to produce energy.[4]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize consulting your institution's specific guidelines and EHS office for definitive instructions.
References
Essential Safety and Operational Guide for Handling (9Z)-Heptadecenoyl-CoA
Hazard Identification and Risk Assessment
(9Z)-Heptadecenoyl-CoA is a long-chain fatty acyl-CoA molecule involved in various metabolic processes.[1][2] Similar chemical compounds may cause skin, eye, and respiratory irritation.[3] It is prudent to handle this compound as potentially hazardous. A thorough risk assessment should be conducted before beginning any work.
Potential Hazards:
-
May cause skin irritation.[3]
-
May cause serious eye irritation.[3]
-
May cause respiratory irritation.[3]
-
The toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile or Neoprene Gloves | Wear two pairs of gloves. Change gloves frequently, especially after direct contact with the substance. |
| Body Protection | Laboratory Coat/Gown | A long-sleeved lab coat or disposable gown should be worn to prevent skin contact. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required to protect against splashes. A face shield may be necessary for procedures with a high risk of splashing.[3] |
| Respiratory Protection | Fume Hood or N95 Respirator | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] If a fume hood is not available, an N95 respirator should be used for handling powdered forms. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[5] Avoid creating dust or aerosols. Use only in a well-ventilated area.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5] For long-term storage, it is recommended to store at -20°C.[6] Keep away from incompatible substances.
Accidental Exposure and First Aid
Immediate action is necessary in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. |
Spills and Disposal
-
Spill Cleanup: In case of a spill, wear appropriate PPE. For solid spills, gently sweep or vacuum the material to avoid generating dust. Place the spilled material into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material and place in a disposal container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.
Experimental Protocols
General Protocol for Solubilizing and Using this compound
Given that acyl-CoAs can be unstable in aqueous solutions, proper preparation is key for experimental success.
Materials:
-
This compound
-
Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Vortex mixer
-
Ice bath
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Reconstitute the compound in a small amount of an appropriate buffer. Gentle vortexing may be required to fully dissolve the compound.
-
Keep the reconstituted solution on ice to minimize degradation.
-
For cellular assays, the final concentration of any organic solvent used for reconstitution should be kept low (typically <1%) to avoid cytotoxicity.
-
Use the freshly prepared solution for experiments. Avoid repeated freeze-thaw cycles.
Visualizations
Workflow for Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Metabolic Fate of this compound
Caption: A simplified diagram showing the activation of heptadecenoic acid and the subsequent metabolic pathways for this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
